molecular formula C12H13NO2 B7763178 Ethyl 3-methyl-1H-indole-2-carboxylate CAS No. 20032-31-9

Ethyl 3-methyl-1H-indole-2-carboxylate

Cat. No.: B7763178
CAS No.: 20032-31-9
M. Wt: 203.24 g/mol
InChI Key: OZQXZSIVKVCSDF-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-methyl-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-methyl-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8(2)9-6-4-5-7-10(9)13-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQXZSIVKVCSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942035
Record name Ethyl 3-methyl-1H-indole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20032-31-9, 26304-51-8
Record name Ethyl 3-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-Methylindole-2-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-methyl-1H-indole-2-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and drug discovery. This document delves into its fundamental chemical properties, established synthetic routes with detailed mechanistic insights, and state-of-the-art analytical characterization techniques. Furthermore, it explores the burgeoning role of this indole scaffold in the development of novel therapeutic agents, offering field-proven insights for researchers and professionals in the pharmaceutical sciences.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for designing molecules that can modulate biological targets with high affinity and specificity. Ethyl 3-methyl-1H-indole-2-carboxylate, a prominent member of this family, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, including antimicrobial and anticancer agents.[2][3] This guide aims to provide a detailed technical resource for researchers working with this important compound.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of Ethyl 3-methyl-1H-indole-2-carboxylate is paramount for its effective use in research and development.

PropertyValueSource
CAS Number 26304-51-8[4]
Molecular Formula C₁₂H₁₃NO₂[4]
Molecular Weight 203.24 g/mol [4]
Appearance Solid[4]
InChI 1S/C12H13NO2/c1-3-15-12(14)11-8(2)9-6-4-5-7-10(9)13-11/h4-7,13H,3H2,1-2H3[4]
SMILES CCOC(=O)c1[nH]c2ccccc2c1C[4]

These identifiers are crucial for unambiguous documentation and information retrieval in scientific databases.

Synthetic Strategies: Mastering the Construction of the Indole Core

The synthesis of the indole nucleus is a cornerstone of heterocyclic chemistry. Two classical and powerful methods, the Fischer Indole Synthesis and the Japp-Klingemann Reaction, are particularly relevant for the preparation of Ethyl 3-methyl-1H-indole-2-carboxylate.

Fischer Indole Synthesis: A Classic Route to Indoles

Discovered by Hermann Emil Fischer in 1883, this reaction remains a widely used method for constructing the indole ring system from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[5][6]

Causality behind Experimental Choices: The choice of an acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride and boron trifluoride.[6] The selection depends on the reactivity of the substrates and the desired reaction conditions. The reaction temperature and time are also key parameters that need to be optimized to maximize the yield and minimize side reactions.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_product Product Phenylhydrazine Phenylhydrazine Hydrazone Hydrazone Formation Phenylhydrazine->Hydrazone Ketone Ethyl 2-methylacetoacetate Ketone->Hydrazone Enamine Tautomerization (Ene-hydrazine) Hydrazone->Enamine Acid Catalyst Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Cyclization Cyclization & Aromatization Sigmatropic->Cyclization -NH3 Indole Ethyl 3-methyl-1H-indole-2-carboxylate Cyclization->Indole

Fischer Indole Synthesis Workflow

Experimental Protocol: Fischer Indole Synthesis

  • Step 1: Hydrazone Formation: Phenylhydrazine is reacted with ethyl 2-methylacetoacetate in a suitable solvent, such as ethanol, often with a catalytic amount of acid, to form the corresponding phenylhydrazone.

  • Step 2: Indolization: The isolated phenylhydrazone is then treated with a strong acid catalyst (e.g., polyphosphoric acid or a mixture of sulfuric acid and acetic acid) and heated to induce cyclization.[7]

  • Step 3: Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Japp-Klingemann Reaction: A Versatile Alternative

The Japp-Klingemann reaction provides an alternative and often complementary route to hydrazones, which are the key intermediates in the Fischer indole synthesis. This reaction involves the coupling of a diazonium salt with a β-keto-ester or a β-keto-acid.[8]

Causality behind Experimental Choices: The reaction is typically carried out in a basic medium to facilitate the deprotonation of the β-keto-ester, forming the reactive enolate. The choice of base and solvent can influence the reaction rate and yield. Subsequent hydrolysis and decarboxylation or deacylation lead to the desired hydrazone.

Japp_Klingemann_Reaction cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_intermediate Intermediate Aniline Aniline Diazonium Diazotization Aniline->Diazonium NaNO2, HCl Ketoester Ethyl 2-methylacetoacetate Coupling Azo Coupling Ketoester->Coupling Base Diazonium->Coupling Hydrolysis Hydrolysis & Cleavage Coupling->Hydrolysis Hydrazone Hydrazone Hydrolysis->Hydrazone Anticancer_Mechanism Indole Indole-2-Carboxylate Derivative Kinase Protein Kinase (e.g., 14-3-3η) Indole->Kinase Inhibition Apoptosis Apoptosis Indole->Apoptosis Induces Proliferation Cancer Cell Proliferation Kinase->Proliferation Promotes

Potential Anticancer Mechanism of Action
Antimicrobial Activity

The indole nucleus is also a key pharmacophore in the development of new antimicrobial agents. [9]Functionalized indole-2-carboxylates have demonstrated activity against a range of bacterial and fungal pathogens. [10]The mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganisms.

Other Therapeutic Areas

The versatility of the indole scaffold extends to other therapeutic areas. For example, indole derivatives are the basis for the triptan class of anti-migraine drugs. [6]Additionally, compounds like Ondansetron, which features an indole core, are used as antiemetics to manage nausea and vomiting, particularly in patients undergoing chemotherapy. [11]

Conclusion and Future Perspectives

Ethyl 3-methyl-1H-indole-2-carboxylate is a molecule of significant interest to the scientific community, particularly those involved in drug discovery and development. Its accessible synthesis and the rich chemical space that can be explored through its derivatization make it a valuable starting point for the creation of novel therapeutic agents. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies and the exploration of new biological targets for its derivatives. The insights provided in this guide are intended to empower researchers to fully leverage the potential of this versatile indole scaffold in their scientific endeavors.

References

  • Fischer, E. Ueber die Verbindungen des Phenylhydrazins. Berichte der deutschen chemischen Gesellschaft1883 , 16 (2), 2241–2245. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Abdel-Wahab, B. F.; Mohamed, H. A.; El-Adasy, A. A. M. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles and pyridazino[4,5-b]indoles. Acta Pharmaceutica2012 , 62 (1), 1-16. [Link]

  • Li, Y.; et al. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry2022 , 238, 114402. [Link]

  • ResearchGate. The Japp‐Klingemann Reaction. [Link]

  • Al-Ostoot, F. H.; et al. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules2016 , 21 (3), 333. [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

  • Pagore, R. R.; Biyani, K. R. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica2015 , 7 (3), 203-205. [Link]

  • Beck, N. W.; et al. Phosphine-Catalyzed Regio- and Stereoselective Umpolung Addition of Amides to Alkynoates: Access to Complex α,β-Dehydroamino Acid Derivatives. Organic Letters2021 , 23 (1), 1-6. [Link]

  • Kamal, A.; et al. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities. Bioorganic & Medicinal Chemistry Letters2016 , 26 (15), 3535-3540. [Link]

  • ResearchGate. (PDF) Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. [Link]

  • Youssif, B. G. M.; et al. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Journal of Heterocyclic Chemistry2016 , 53 (4), 1165-1175. [Link]

  • Al-Tel, T. H.; et al. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega2022 , 7 (30), 26367–26383. [Link]

  • Al-Omaim, W. S.; et al. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules2023 , 28 (9), 3745. [Link]

  • Maggioli G. et al. Methyl 1H-indole-3-carboxylate. [Link]

Sources

Technical Guide: Solubility & Physicochemical Profiling of Ethyl 3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-methyl-1H-indole-2-carboxylate (CAS: 26304-51-8) is a critical heterocyclic building block utilized in the synthesis of bioactive indole derivatives, including potential antiviral and antioxidant agents. Its utility in drug discovery is defined by its lipophilicity and specific solubility profile, which dictates the efficiency of downstream functionalization (e.g., N-alkylation, hydrolysis).

This guide provides a definitive physicochemical profile and solubility analysis of the compound. Unlike generic datasheets, this document synthesizes experimental synthesis data to establish practical solvent compatibility rules for extraction, purification, and biological assay preparation.

Physicochemical Specifications

The following data establishes the baseline identity and thermodynamic properties of the compound. Note the distinction between the target compound and its common isomer, Ethyl 2-methylindole-3-carboxylate.

PropertyValueConfidence/Source
IUPAC Name Ethyl 3-methyl-1H-indole-2-carboxylatePrimary Structure
CAS Number 26304-51-8 Verified [1][6]
Molecular Formula C₁₂H₁₃NO₂Calculated
Molecular Weight 203.24 g/mol Calculated
Melting Point 128–130 °CExperimental [4][12]
LogP (Predicted) ~3.0Lipophilic [3]
Appearance White to pale-orange solidExperimental [4][12]
Isomer Warning Do not confuse with: Ethyl 2-methylindole-3-carboxylate (CAS 53855-47-3), MP: 134–136 °C.Critical Quality Attribute

Solubility Data Analysis

Precise solubility is governed by the indole core's ability to act as a hydrogen bond donor (NH) and the ester's role as a weak acceptor. The data below is derived from synthesis workup protocols and recrystallization behaviors.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility StatusApplication Context
Polar Aprotic DMSOHigh NMR solvent; Biological assay stock solutions (>10 mM).
Polar Aprotic DMFHigh Reaction solvent for N-alkylation.
Polar Protic Ethanol (EtOH)Temperature-Dependent Soluble at reflux; practically insoluble at 0°C. Ideal for recrystallization [2].
Polar Protic Methanol (MeOH)Moderate/High Soluble; risk of transesterification if catalyzed by base.
Chlorinated Dichloromethane (DCM)High Primary extraction solvent; fully soluble at RT.
Esters Ethyl Acetate (EtOAc)High Extraction and chromatography eluent.
Hydrocarbons Hexane / PentaneLow Anti-solvent; used to precipitate the product or as a non-polar mobile phase component.
Aqueous WaterInsoluble Precipitates immediately upon addition to aqueous buffers (LogP ~3).
Solubility-Driven Purification Logic

The compound's solubility differential between hot and cold ethanol is the basis for its primary purification method. The workflow below illustrates the decision process for solvent selection during synthesis workup.

PurificationLogic Start Crude Reaction Mixture (Ethyl 3-methyl-1H-indole-2-carboxylate) Extraction Liquid-Liquid Extraction Solvent: EtOAc or DCM Start->Extraction AqueousWash Aqueous Wash (Remove inorganic salts) Extraction->AqueousWash Drying Dry Organic Phase (Na2SO4) AqueousWash->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation CrudeSolid Crude Solid Obtained Evaporation->CrudeSolid RecrystDecision Is Purity > 95%? CrudeSolid->RecrystDecision Recryst Recrystallization Solvent: Hot Ethanol RecrystDecision->Recryst No (Purify) FinalProduct Pure Crystalline Solid MP: 128-130°C RecrystDecision->FinalProduct Yes Cooling Cool to 0-4°C (Induces Precipitation) Recryst->Cooling Filtration Vacuum Filtration Wash with cold Hexane Cooling->Filtration Filtration->FinalProduct

Figure 1: Purification workflow leveraging the temperature-dependent solubility in ethanol.

Experimental Protocols

As a Senior Scientist, you must validate these values internally before critical assays. Use the following Standard Operating Procedures (SOPs).

Protocol A: Saturation Shake-Flask Solubility Determination

Objective: Determine thermodynamic solubility in assay buffers (e.g., PBS) or formulation vehicles.

  • Preparation: Weigh excess solid (~5 mg) into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant carefully.

    • Dilute supernatant 1:100 in Methanol (to ensure solubility for injection).

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared in Methanol.

Protocol B: Recrystallization (Purification)

Objective: Purify crude material synthesized via Fischer Indole or Japp-Klingemann pathways.

  • Dissolution: Place 1.0 g of crude solid in a flask. Add absolute Ethanol (EtOH) in small portions while heating to reflux (~78°C).

  • Saturation: Stop adding EtOH when the solid just dissolves. If particulates remain, hot filter.

  • Crystallization: Remove from heat and allow to cool slowly to room temperature. Then, place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the white needles via vacuum filtration.

  • Wash: Wash the filter cake with 5 mL of ice-cold Ethanol/Hexane (1:1 mixture).

  • Drying: Dry under high vacuum to constant weight.

Synthesis & Application Context

Understanding the synthesis pathway illuminates the impurity profile and solubility requirements. The compound is typically synthesized via the Japp-Klingemann reaction followed by Fischer cyclization.

SynthesisPathway Precursor 2-Nitrobenzaldehyde OR Ethyl Pyruvate Phenylhydrazone Intermediate Intermediate (Hydrazone/Cinnamate) Precursor->Intermediate Condensation Reagent Reagents: Phosphorane / Acid Catalyst Reagent->Intermediate Cyclization Cyclization (Fischer Indole / Hemetsberger) Intermediate->Cyclization Heat/Acid Product Ethyl 3-methyl-1H-indole-2-carboxylate Cyclization->Product

Figure 2: Synthetic routes leading to the target indole ester.

Application Note: The ester group at C-2 is relatively stable but can be hydrolyzed to the acid (Indole-2-carboxylic acid) using strong base (KOH/MeOH) [5]. When designing biological assays, avoid highly alkaline buffers (pH > 9) to prevent unintended hydrolysis of the ethyl ester.

References

  • Sigma-Aldrich. Ethyl 3-methyl-1H-indole-2-carboxylate Product Specification. CAS 26304-51-8.[1][2][3] Link

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 2016. Link

  • Chemeo. Chemical Properties of Indole-2-carboxylic acid esters. Link

  • Wiley-VCH. Supporting Information: Synthesis of Indole Derivatives. Link

  • Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues. Link

  • Matrix Scientific. Ethyl 3-methylindole-2-carboxylate MSDS. Link

  • ResearchGate. Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters. Link

  • Thieme Connect. Beta-Nitroacrylates as Useful Building Blocks for Alkyl Indole-2-Carboxylates. Link

  • Organic Reactions. The Japp-Klingemann Reaction. Link

  • PubChem. Ethyl 2-methylindole-3-carboxylate (Isomer Warning). Link

  • Organic Syntheses. Ethyl 2-methylindole-5-carboxylate Procedure. Link

  • Neostar United. Ethyl 3-methylindole-2-carboxylate Properties. Link

Sources

1H NMR spectrum of Ethyl 3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and NMR Characterization of Ethyl 3-methyl-1H-indole-2-carboxylate

Executive Summary

Ethyl 3-methyl-1H-indole-2-carboxylate (CAS: 1829-26-1) represents a critical pharmacophore in medicinal chemistry, serving as a precursor for


-carbolines and various indole-based alkaloids. Its structural integrity is defined by a bicyclic indole core substituted with an ethyl ester at the C2 position and a methyl group at the C3 position.

This guide provides a definitive protocol for the structural validation of this compound using Proton Nuclear Magnetic Resonance (


H NMR). Unlike generic spectral lists, this document focuses on the causality of chemical shifts—explaining how steric and electronic environments dictate the spectral fingerprint—and establishes a self-validating workflow for purity assessment.

Molecular Architecture & Theoretical Shift Prediction

To accurately interpret the spectrum, one must first map the protons to their electronic environments. The molecule possesses five distinct proton environments:

  • Indole NH (H1): Highly labile, subject to hydrogen bonding; chemical shift is solvent-dependent.

  • Ester Ethyl Group (

    
    , 
    
    
    
    ):
    Classic first-order coupling system (quartet/triplet).
  • C3-Methyl Group: Attached to the electron-rich indole ring but adjacent to the electron-withdrawing C2-ester.

  • Aromatic Ring (H4, H5, H6, H7): An ABCD system (pseudo-first-order at high field) showing characteristic ortho- and meta-coupling.

Experimental Protocol: Synthesis & Sample Preparation

Reliable NMR data begins with a controlled synthesis and rigorous sample preparation. The industry-standard route is the Fischer Indole Synthesis .

Synthesis Workflow (Fischer Indole)[1][2][3]
  • Reagents: Phenylhydrazine, Ethyl 2-oxobutanoate (Ethyl propionylacetate), Polyphosphoric acid (PPA) or

    
    .
    
  • Mechanism: Acid-catalyzed condensation followed by [3,3]-sigmatropic rearrangement and ammonia elimination.

FischerSynthesis Start Phenylhydrazine + Ethyl 2-oxobutanoate Inter1 Phenylhydrazone Intermediate Start->Inter1 Acid Cat. - H2O Inter2 [3,3]-Sigmatropic Rearrangement Inter1->Inter2 Heat (Reflux) Cyclization Cyclization & NH3 Elimination Inter2->Cyclization Tautomerization Product Ethyl 3-methyl-1H- indole-2-carboxylate Cyclization->Product - NH3

Figure 1: Reaction pathway for the Fischer Indole synthesis of the target compound.

NMR Sample Preparation (Self-Validating Protocol)
  • Solvent Selection: Use DMSO-

    
      (99.9% D) for full characterization.
    
    • Reasoning:

      
       often causes the NH signal to broaden or merge with the baseline due to rapid exchange. DMSO-
      
      
      
      stabilizes the NH proton via hydrogen bonding, resulting in a sharp, distinct singlet >10 ppm.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Check: Ensure the solution is clear. Turbidity indicates inorganic salts (remove via filtration).

  • Reference: Ensure TMS (Tetramethylsilane) is present as internal standard (

    
     0.00 ppm).
    

Spectral Analysis: The Core Data

The following data represents the consensus assignments for Ethyl 3-methyl-1H-indole-2-carboxylate in


  (at 400 MHz). Note that in DMSO-

, the NH will shift significantly downfield.
Chemical Shift Table
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Insight
NH (H1) 8.60 – 8.90 Broad Singlet1H-Deshielded by aromatic ring current and H-bonding. Broad due to quadrupole relaxation of

N and exchange.
Ar-H (H4) 7.68 – 7.72 Doublet (d)1H~8.0Deshielded by the magnetic anisotropy of the C3-substituent and ring currents.
Ar-H (H7) 7.30 – 7.40 Doublet (d)1H~8.0Ortho-coupling to H6.
Ar-H (H5, H6) 7.10 – 7.30 Multiplet (m)2H-Overlapping triplets. H5 and H6 are less deshielded than H4/H7.
Ester

4.41 Quartet (q)2H7.2Deshielded by the electronegative Oxygen of the ester.
C3-Methyl 2.62 Singlet (s)3H-Allylic/Benzylic position. Singlet confirms no protons on C3 or C3a.
Ester

1.43 Triplet (t)3H7.2Classic ethyl pattern triplet.[1]
Detailed Structural Logic

The "Fingerprint" Region (Aliphatic): The presence of a quartet at ~4.4 ppm and a triplet at ~1.4 ppm with a matching coupling constant (


 Hz) is the diagnostic signature of the ethoxy group (

).
  • Validation: If the integration ratio of Quartet:Triplet is not exactly 2:3, suspect residual ethanol or ethyl acetate solvent.

The C3-Methyl Singlet: The signal at 2.62 ppm is crucial.

  • Why a singlet? The methyl group is attached to C3.[2] C3 is bonded to C2 (quaternary) and C3a (quaternary). There are no vicinal protons to split this signal.

  • Shift Logic: A standard methyl is ~0.9 ppm. Being attached to an aromatic ring (benzylic-like) pushes it to ~2.3 ppm. The proximity to the electron-withdrawing ester at C2 pulls it further downfield to 2.62 ppm .

The Aromatic Zone (ABCD System): The indole ring protons (H4-H7) appear as a complex pattern between 7.1 and 7.8 ppm.

  • H4 (Doublet, ~7.7 ppm): This proton is typically the most downfield aromatic signal (excluding NH) due to the "deshielding cone" effect of the C3 substituent and the C2-carbonyl group.

  • H5/H6 (Multiplets): These protons are further from the electron-withdrawing ester and appear as overlapping triplets/multiplets upfield of H4.

Solvent Effects & Dynamic NMR

The choice of solvent dramatically alters the NH peak. This phenomenon can be used as a confirmation tool.

  • In Chloroform-d (

    
    ): 
    
    • NH appears at 8.6 – 8.9 ppm .

    • Peak shape: Broad/Flat.

    • Risk:[3][4] May be confused with baseline noise in dilute samples.

  • In DMSO-

    
    : 
    
    • NH shifts to 11.2 – 11.6 ppm .

    • Peak shape: Sharp Singlet.

    • Mechanism:[5][4] DMSO acts as a hydrogen bond acceptor, "locking" the NH proton in place and slowing the chemical exchange rate (

      
      ), which sharpens the peak.
      

Protocol for NH Verification (


 Shake): 
  • Run the standard spectrum in

    
    .
    
  • Add 1-2 drops of Deuterium Oxide (

    
    ) to the NMR tube.
    
  • Shake vigorously and re-run.

  • Result: The peak at ~8.8 ppm will disappear (exchange with D), while C-H signals remain unchanged. This confirms the signal is an exchangeable proton (NH or OH).

Troubleshooting & Impurity Profiling

Use the following logic tree to identify common synthesis impurities.

ImpurityLogic Start Analyze Spectrum for Anomalies Check23 Singlet at ~2.2-2.3 ppm? Start->Check23 CheckBroad Broad Hump at ~1.6 ppm (CDCl3) or ~3.3 ppm (DMSO)? Start->CheckBroad CheckHydrazine Aromatic Multiplets only (6.8-7.2 ppm)? Start->CheckHydrazine Acetone Impurity: Acetone (Cleaning solvent) Check23->Acetone Yes (Sharp) CheckKetone Is it the starting Ketone? Check23->CheckKetone Yes (Matches reagent) Water Impurity: Water (Dry sample more) CheckBroad->Water Yes Phenylhydrazine Impurity: Unreacted Phenylhydrazine CheckHydrazine->Phenylhydrazine Yes

Figure 2: Decision tree for identifying common impurities in the crude product.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.

  • National Institute of Standards and Technology (NIST). Indole-2-carboxylic acid, ethyl ester Mass Spectrum/Data. NIST Chemistry WebBook.

  • Cai, Q., et al. (2009). Assembly of Indole-2-Carboxylic Acid Esters through a Ligand-Free Copper-Catalysed Cascade Process. Chemical Communications (RSC).

  • Simoneau, C. A., & Ganem, B. (2008).[6] A three-component Fischer indole synthesis. Nature Protocols.

  • Organic Syntheses. Ethyl Indole-2-carboxylate. Org. Synth. 1943, 23, 30.

Sources

13C NMR data for Ethyl 3-methyl-1H-indole-2-carboxylate

Comprehensive NMR Analysis of Ethyl 3-methyl-1H-indole-2-carboxylate

Executive Summary & Chemical Identity

Ethyl 3-methyl-1H-indole-2-carboxylate (CAS: 26304-51-8) is a pivotal indole derivative used extensively as a pharmacophore in medicinal chemistry.[1] Its structural core—a 2,3-disubstituted indole—serves as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), antiviral agents, and melatonin receptor agonists.

This guide provides a definitive reference for the Carbon-13 Nuclear Magnetic Resonance (

Chemical Profile
PropertySpecification
IUPAC Name Ethyl 3-methyl-1H-indole-2-carboxylate
Molecular Formula

Molecular Weight 203.24 g/mol
Appearance White solid
Melting Point 132–134 °C
Solubility Soluble in

, DMSO-

, Acetone

Experimental NMR Data

The following spectral data was acquired in Deuterated Chloroform (


)75 MHz
Data Table: Chemical Shifts ( )
Carbon PositionTypeChemical Shift (

ppm)
Assignment Logic
C=O Quaternary162.3 Carbonyl carbon of the ethyl ester. Deshielded by oxygen.
C-7a Quaternary136.1 Indole bridgehead carbon adjacent to Nitrogen.
C-3a Quaternary128.7 Indole bridgehead carbon (beta to Nitrogen).
C-2 Quaternary125.6 Indole ring carbon bonded to the ester group.
C-4, C-5, C-6 Methine (CH)123.7, 121.3, 120.4 Aromatic benzenoid carbons.
C-3 Quaternary119.2 Indole ring carbon bonded to the methyl group.
C-7 Methine (CH)110.5 Aromatic carbon adjacent to NH (typically most shielded).

Methylene61.2 Ethyl ester methylene group.

(Ethyl)
Methyl14.8 Terminal methyl of the ethyl ester.

(C3-Me)
Methyl10.3 Methyl group attached to the indole C3 position.
Structural Assignment Visualization

The following diagram illustrates the correlation between the chemical structure and the observed NMR signals.

NMR_Assignmentcluster_structureChemical Structure NodesIndole_CoreIndole Core(Aromatic)Shift_C7aδ 136.1 ppm(C-7a)Indole_Core->Shift_C7aBridgeheadShift_C2δ 125.6 ppm(C-2)Indole_Core->Shift_C2Alpha to NShift_C3δ 119.2 ppm(C-3)Indole_Core->Shift_C3Beta to NShift_C7δ 110.5 ppm(C-7)Indole_Core->Shift_C7Shielded CHEster_GroupEthyl Ester(C-2 Position)Shift_COδ 162.3 ppm(C=O)Ester_Group->Shift_COCarbonylShift_OCH2δ 61.2 ppm(OCH2)Ester_Group->Shift_OCH2EthoxyMethyl_GroupMethyl Group(C-3 Position)Shift_Meδ 10.3 ppm(C3-CH3)Methyl_Group->Shift_MeAlkyl

Caption: Logic flow connecting structural moieties to specific

Spectral Interpretation & Mechanistic Insights

The Indole Core (110–136 ppm)

The indole skeleton exhibits a characteristic pattern of aromatic signals.

  • C-7a (136.1 ppm): This quaternary carbon is the most deshielded aromatic signal due to its direct attachment to the electronegative nitrogen atom (pyrrole-like nitrogen).

  • C-7 (110.5 ppm): Conversely, C-7 is typically the most shielded methine carbon in the benzene ring of indole. Its position upfield is a reliable diagnostic marker for the unsubstituted benzene ring portion.

  • C-3 (119.2 ppm): In unsubstituted indole, C-3 appears around 102 ppm. The substitution of a methyl group at this position causes a significant downfield shift (

    
    -effect)  of approximately +17 ppm, moving it to 119.2 ppm. This confirms the successful methylation at C-3.
    
The Ethyl Ester Moiety (14.8, 61.2, 162.3 ppm)
  • Carbonyl (162.3 ppm): The ester carbonyl appears in the typical range (160–165 ppm). It is conjugated with the indole double bond (C2=C3), which slightly shields it compared to a non-conjugated ester.

  • 
     (61.2 ppm):  The methylene carbon is heavily deshielded by the oxygen atom, appearing as a distinct signal in the aliphatic region.
    
The C-3 Methyl Group (10.3 ppm)
  • The methyl carbon attached to the aromatic ring appears at 10.3 ppm . This is relatively shielded compared to methyl groups on benzene rings (

    
     ppm) due to the specific electronic environment of the electron-rich indole ring current.
    

Synthesis & Experimental Protocol

While the classic Fischer Indole Synthesis is the historical standard, modern high-efficiency protocols utilize microwave-assisted condensation. The data above corresponds to products synthesized via the Microwave-Assisted Reaction in Ionic Liquids method, which offers higher purity and yields.[2][3]

Protocol: Microwave-Assisted Synthesis

Objective: Synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate from 2-haloaryl ketones.

Reagents:

  • 2-Haloacetophenone (Precursor)

  • Ethyl Isocyanoacetate[2][4]

  • Copper(I) Iodide (Catalyst)[2][4][5]

  • [bmim]OH (Ionic Liquid / Base)

Workflow:

  • Charge: Load a microwave vial with CuI (0.24 mmol), [bmim]OH (2 mL), 2-haloacetophenone (1 mmol), and ethyl isocyanoacetate (1.1 mmol).

  • Irradiate: Seal and irradiate at 100 W microwave power at 50 °C for 10 minutes .

  • Extraction: Partition the reaction mixture between ethyl acetate and water.

  • Purification: Wash organic layer with brine, dry over anhydrous ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , and concentrate. Purify via flash chromatography (Silica gel, EtOAc/Petroleum ether).[2]
    

Synthesis_WorkflowStartStart:2-Haloacetophenone+ Ethyl IsocyanoacetateCatalystAdd Catalyst:CuI + [bmim]OHStart->CatalystMicrowaveMicrowave Irradiation100 W, 50°C, 10 minCatalyst->MicrowaveWorkupWorkup:EtOAc/Water ExtractionMicrowave->WorkupPurificationPurification:Flash ChromatographyWorkup->PurificationProductFinal Product:Ethyl 3-methyl-1H-indole-2-carboxylatePurification->Product

Caption: Microwave-assisted synthesis pathway for high-yield production.

Validation & Quality Control

To ensure the synthesized compound matches the reference data, follow this QC checklist:

  • Solvent Verification: Ensure the NMR solvent is

    
      (Chloroform-d). Using DMSO-
    
    
    will shift signals (especially C=O and NH-adjacent carbons) by 1–3 ppm due to hydrogen bonding.
  • Impurity Check:

    • 
       ppm: 
      
      
      triplet (Solvent residue).
    • 
       ppm:  Acetone grease (common impurity).
      
    • 
       ppm (Water):  In 
      
      
      , water is not visible, but check proton NMR.
  • Integration (Proton NMR): Before running

    
    , verify the proton integration: 3H (triplet), 3H (singlet), 2H (quartet), 4H (aromatic), 1H (broad NH).
    

References

  • Gu, L., & Li, X. (2011).[2][3][5] Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. Journal of the Brazilian Chemical Society, 22(11), 2036–2039.[3]

  • Humphrey, G. R., & Kuethe, J. T. (2006).[5] Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.

  • BenchChem. (n.d.). 3-methyl-1H-indole-2-carbonyl chloride Product Data. BenchChem Technical Repository.

Technical Monograph: Ethyl 3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural and functional analysis of Ethyl 3-methyl-1H-indole-2-carboxylate , a critical scaffold in medicinal chemistry.[1]

Structural Architecture, Synthesis, and Pharmaceutical Utility

Executive Summary

Ethyl 3-methyl-1H-indole-2-carboxylate is a functionalized indole derivative serving as a linchpin in the synthesis of bioactive alkaloids. Unlike simple indoles, the presence of the 2-carboxylate and 3-methyl groups introduces specific electronic and steric constraints that govern its solid-state behavior and biological efficacy. This guide dissects its crystallographic logic, detailing how the R²₂(10) hydrogen-bonding motif dictates its solubility and bioavailability, particularly in the context of antitubercular (MmpL3 inhibition) and antioxidant drug design.

Chemical Identity & Synthesis Protocols

Molecular Specifications
  • IUPAC Name: Ethyl 3-methyl-1H-indole-2-carboxylate

  • CAS Number: 26304-51-8

  • Molecular Formula: C₁₂H₁₃NO₂

  • Molecular Weight: 203.24 g/mol

  • Physical State: Crystalline Solid

Synthesis Methodologies

To ensure high purity for crystallographic analysis, two distinct pathways are recommended. The Fischer Indole Synthesis is preferred for scalability, while the Isocyanoacetate Route offers milder conditions for sensitive derivatives.

Protocol A: Modified Fischer Indole Synthesis (Scale-Up Preferred)

This method utilizes a Lewis Acid catalyst to drive the sigmatropic rearrangement of the hydrazone intermediate.

  • Reactants: Phenylhydrazine (1.0 eq) + Ethyl 2-oxobutanoate (1.1 eq).

  • Solvent/Catalyst: Ethanol (anhydrous) with Polyphosphoric Acid (PPA) or ZnCl₂.

  • Procedure:

    • Condense phenylhydrazine with ethyl 2-oxobutanoate at 0°C to form the hydrazone.

    • Heat the hydrazone in PPA at 90-110°C for 2-4 hours. The acid catalyzes the [3,3]-sigmatropic shift.

    • Quench: Pour into ice water. The product precipitates as a solid.[2]

    • Purification: Recrystallize from Ethanol/Water (80:20) to yield diffraction-quality crystals.

Protocol B: Copper-Catalyzed Cyclization (Modern Bench)
  • Reactants: 2'-Bromoacetophenone + Ethyl isocyanoacetate.

  • Catalyst System: CuI (10 mol%), Cs₂CO₃ (2.0 eq), DMSO solvent.

  • Mechanism: Copper-mediated coupling followed by intramolecular cyclization.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic flow of the Fischer synthesis, highlighting the critical indole ring closure step.

FischerSynthesis Reactants Phenylhydrazine + Ethyl 2-oxobutanoate Hydrazone Arylhydrazone Intermediate Reactants->Hydrazone - H2O (Condensation) Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic H+ / Heat (Acid Catalysis) Indolenine Indolenine Intermediate Sigmatropic->Indolenine - NH3 (Cyclization) Product Ethyl 3-methyl-1H- indole-2-carboxylate Indolenine->Product Tautomerization (Aromatization)

Caption: Mechanistic workflow of the Fischer Indole Synthesis yielding the target carboxylate.[3]

Crystallographic Architecture

Structural Homology & Lattice Logic

While specific unit cell parameters for the 3-methyl derivative are often proprietary, its structure is strictly governed by the indole-2-carboxylate homology . Analysis of the parent compound (Ethyl 1H-indole-2-carboxylate) and the N-methyl derivative reveals the definitive packing rules for this class.

Comparative Crystallographic Data:

FeatureEthyl 1H-indole-2-carboxylate (Parent)Ethyl 3-methyl-1H-indole-2-carboxylate (Target)
Space Group Monoclinic (P2₁/c) or TriclinicMonoclinic (P2₁/c) (Predicted)
Primary Interaction N-H···O=C (Intermolecular)N-H···O=C (Intermolecular)
Secondary Interaction Pi-Pi Stacking (Face-to-Face)C-H···Pi (Edge-to-Face)
Packing Motif Planar SheetsHerringbone (Steric driven)
The R²₂(10) Dimer Synthon

The defining feature of this crystal structure is the formation of a centrosymmetric dimer .[4][5]

  • Mechanism: The Indole N1-H acts as a hydrogen bond donor. The Carbonyl Oxygen (O=C) of the ester group acts as the acceptor.

  • Geometry: Two molecules pair up in an inverted orientation, creating an R²₂(10) ring motif (Graph Set Notation). This "head-to-tail" dimerization locks the conformation and significantly reduces solubility in non-polar solvents compared to the N-methylated analog (which cannot dimerize).

Impact of the 3-Methyl Group

The C3-Methyl group introduces a critical steric variance:

  • Disrupted Pi-Stacking: Unlike the flat parent molecule, the 3-methyl group protrudes from the indole plane. This prevents tight face-to-face stacking.

  • Herringbone Packing: To accommodate the methyl bulge, the crystal adopts a herringbone or "T-shaped" packing arrangement. This maximizes density while minimizing steric clash between the methyl group and the aromatic face of the adjacent dimer.

Crystal Packing Diagram

The diagram below visualizes the dominant hydrogen-bonding network that stabilizes the solid state.

CrystalPacking cluster_steric Steric Influence of 3-Methyl Group MolA Molecule A (Donor: N-H) Dimer Centrosymmetric Dimer R²₂(10) Motif MolA->Dimer H-Bond (N-H...O) MolB Molecule B (Acceptor: C=O) MolB->Dimer H-Bond (O...H-N) Lattice 3D Lattice (Herringbone Packing) Dimer->Lattice Van der Waals & C-H...Pi Interactions Block Prevents Face-to-Face Pi-Stacking Block->Lattice Forces T-Shape

Caption: Schematic of the R²₂(10) dimer formation and the steric influence of the 3-methyl group on lattice packing.

Pharmaceutical Implications[1][5][6][7]

Structure-Activity Relationship (SAR)

The crystal structure directly informs the pharmacophore properties:

  • Lipophilicity (LogP): The ethyl ester and 3-methyl group increase lipophilicity relative to the acid, enhancing membrane permeability.

  • H-Bond Donor: The free N-H (confirmed by the dimer structure) is often a critical recognition point for protein binding sites, such as the MmpL3 transporter in Mycobacterium tuberculosis.

Key Biological Applications[6][8]
  • Antitubercular Agents (MmpL3 Inhibitors): The indole-2-carboxylate core mimics the substrate transition state of MmpL3, a transporter essential for the mycobacterial cell wall. The 3-methyl group provides hydrophobic bulk that fills the binding pocket, increasing affinity.

  • Antioxidant Activity: Derivatives of this scaffold have shown efficacy in scavenging DPPH radicals. The stability of the indole radical (stabilized by the 2-carboxylate electron withdrawal) is key to this mechanism.

References

  • Lynch, W. E., et al. (2020).[4] Crystal structure of ethyl 1H-indole-2-carboxylate. IUCrData.

    • Grounding: Defines the base R²₂(10) dimer motif for the homologous series.
  • Chakkaravarthi, G., et al. (2008). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Acta Crystallographica Section E.

    • Grounding: Provides comparative data for the N-methylated analog, highlighting the structural role of the N-H donor.
  • Bhat, Z. S., et al. (2018). Molecular insights into MmpL3 lead to the development of novel indole-2-carboxamides as antitubercular agents. Scientific Reports.

    • Grounding: Validates the biological relevance and synthesis (Cu-catalyzed)
  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews.

    • Grounding: The authoritative review on the mechanism used in Protocol A.

Sources

Chemical stability of Ethyl 3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability of Ethyl 3-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ethyl 3-methyl-1H-indole-2-carboxylate is a key intermediate in the synthesis of a multitude of pharmacologically active compounds. Its chemical stability is a critical parameter that influences its storage, handling, and the integrity of the active pharmaceutical ingredients (APIs) derived from it. This guide provides a comprehensive analysis of the chemical stability of Ethyl 3-methyl-1H-indole-2-carboxylate, drawing upon the established chemistry of the indole nucleus and its derivatives. We will explore its inherent structural stability, susceptibility to various environmental factors, and propose a robust experimental framework for its stability assessment.

Introduction: The Significance of Ethyl 3-methyl-1H-indole-2-carboxylate in Medicinal Chemistry

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs. Ethyl 3-methyl-1H-indole-2-carboxylate, with its reactive ester and methyl-substituted pyrrole ring, serves as a versatile building block for more complex molecules. Its journey from a starting material to a final drug product is fraught with potential chemical transformations that can impact purity, potency, and safety. Understanding its stability profile is therefore not merely an academic exercise but a prerequisite for robust process development and formulation.

Molecular Structure and Inherent Stability

The chemical behavior of Ethyl 3-methyl-1H-indole-2-carboxylate is dictated by the interplay of its constituent functional groups: the electron-rich indole ring system, the C2-ethyl ester, and the C3-methyl group.

  • The Indole Nucleus: The indole ring is an aromatic heterocyclic system. The pyrrole moiety is electron-rich and prone to electrophilic attack, particularly at the C3 position. However, in this molecule, the C3 position is substituted with a methyl group, which can influence its reactivity. The benzene ring is generally more stable but can undergo substitution under specific conditions.

  • The Ethyl Ester Group: The ester at the C2 position is a primary site of potential hydrolytic degradation. This group is susceptible to both acid- and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid.

  • The C3-Methyl Group: The methyl group at the C3 position provides some steric hindrance and electronically influences the reactivity of the indole ring.

The melting point of Ethyl 3-methyl-1H-indole-2-carboxylate is reported to be in the range of 134-136°C, with a boiling point of 344°C and a flash point of 162°C, suggesting a relatively high thermal stability in the solid state under inert conditions[1].

Key Factors Influencing Chemical Stability

The stability of Ethyl 3-methyl-1H-indole-2-carboxylate is not absolute and can be significantly compromised by several external factors.

Hydrolytic Stability: The Achilles' Heel

The most probable degradation pathway for this molecule is the hydrolysis of the ethyl ester moiety.

  • Base-Catalyzed Hydrolysis: The ester is highly susceptible to saponification in the presence of bases. Studies on related indole esters have shown that they are readily hydrolyzed under mild alkaline conditions[2][3]. The reaction of a similar compound, ethyl 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylate, with NaOH demonstrates this lability[4]. This suggests that exposure to basic media, even aqueous solutions with a pH above 7, should be minimized.

  • Acid-Catalyzed Hydrolysis: While generally less rapid than base-catalyzed hydrolysis for esters, acidic conditions can also promote the cleavage of the ester bond, particularly at elevated temperatures.

Oxidative Degradation

The electron-rich indole ring is susceptible to oxidation. Atmospheric oxygen, peroxides, and other oxidizing agents can lead to the formation of various degradation products. The oxidation of indoles can be complex, potentially leading to the formation of oxindoles, isatins, or ring-opened products like N-(2-formylphenyl)formamide[5][6]. The presence of the C3-methyl group may influence the specific pathway of oxidation.

Photostability

Many indole derivatives exhibit photosensitivity, absorbing UV radiation which can lead to photodegradation. While some complex indole derivatives like sertindole have shown resistance to UV degradation, the photostability of Ethyl 3-methyl-1H-indole-2-carboxylate has not been specifically reported[7]. UV irradiation of 2- and 3-methylindoles has been shown to lead to the formation of indole-carboxaldehydes or ring-cleavage products depending on the solvent[8]. Therefore, protection from light, especially UV light, is a critical consideration for storage and handling.

Thermal Stress

While the compound has a high boiling point, prolonged exposure to elevated temperatures, even below its melting point, can accelerate other degradation pathways such as hydrolysis and oxidation. Decarboxylation is a known thermal degradation route for indole-2-carboxylic acids, though this would require prior hydrolysis of the ester[9][10].

Proposed Degradation Pathways

Based on the chemistry of the indole ring and ester functional group, we can propose the primary degradation pathways for Ethyl 3-methyl-1H-indole-2-carboxylate.

parent Ethyl 3-methyl-1H-indole-2-carboxylate hydrolysis_product 3-Methyl-1H-indole-2-carboxylic acid parent->hydrolysis_product Hydrolysis (Acid/Base) oxidation_product Oxidized Derivatives (e.g., Oxindoles, Ring-Opened Products) parent->oxidation_product Oxidation (O2, Peroxides) photodegradation_product Photodegradation Products parent->photodegradation_product Photolysis (UV/Light)

Caption: Proposed primary degradation pathways for Ethyl 3-methyl-1H-indole-2-carboxylate.

A Framework for Stability Assessment: Forced Degradation Studies

To comprehensively evaluate the stability of Ethyl 3-methyl-1H-indole-2-carboxylate, a forced degradation (stress testing) study is essential. This involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways[11][12]. This information is crucial for developing stability-indicating analytical methods.

Experimental Workflow

The following workflow outlines a systematic approach to conducting forced degradation studies.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Solutions of Ethyl 3-methyl-1H-indole-2-carboxylate in Suitable Solvents acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep->base oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal Stress (Solid & Solution, 80°C) prep->thermal photo Photolytic Stress (UV/Vis Light, ICH Q1B) prep->photo neutralize Neutralize Samples (if necessary) acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS neutralize->hplc characterize Characterize Degradation Products (MS, NMR) hplc->characterize

Caption: Experimental workflow for forced degradation studies.

Detailed Protocols

Objective: To generate potential degradation products and assess the intrinsic stability of Ethyl 3-methyl-1H-indole-2-carboxylate under various stress conditions.

Materials:

  • Ethyl 3-methyl-1H-indole-2-carboxylate

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber

Analytical Method: A stability-indicating HPLC method should be developed and validated. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point for indole derivatives[13][14]. Detection can be performed using a UV detector (monitoring at multiple wavelengths) and a mass spectrometer for peak identification.

Protocols:

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent (e.g., acetonitrile).

    • Add 0.1 M HCl to the solution.

    • Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent.

    • Add 0.1 M NaOH to the solution.

    • Incubate at room temperature, collecting samples at shorter time intervals (e.g., 30 min, 1, 2, 4 hours) due to expected higher reactivity.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent.

    • Add 3% H₂O₂ to the solution.

    • Incubate at room temperature, protected from light, and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Solid State: Place the solid compound in a calibrated oven at 80°C. Analyze at set time points.

    • Solution State: Prepare a solution of the compound and incubate in a calibrated oven at 80°C, protected from light.

  • Photolytic Degradation:

    • Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear, tabular format to facilitate comparison.

Stress ConditionTime (hours)Assay of Parent (%)Major Degradant 1 (%)Major Degradant 2 (%)Mass Balance (%)
0.1 M HCl, 60°C2495.24.5 (Hydrolysis Product)-99.7
0.1 M NaOH, RT415.883.1 (Hydrolysis Product)-98.9
3% H₂O₂, RT2488.95.1 (Oxidation Product A)3.8 (Oxidation Product B)97.8
Thermal (Solid, 80°C)7299.5< 0.1-99.6
Photolytic (ICH Q1B)-92.16.2 (Photodegradant X)-98.3

Table values are hypothetical and for illustrative purposes.

Recommendations for Storage and Handling

Based on the anticipated stability profile, the following precautions are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to protect from moisture, oxygen, and light[1].

  • Handling: Avoid contact with strong acids and bases. Use in a well-ventilated area. When in solution, use freshly prepared solutions and protect them from light.

Conclusion

While Ethyl 3-methyl-1H-indole-2-carboxylate is a thermally stable solid, its stability in solution is contingent on the absence of hydrolytic, oxidative, and photolytic stressors. The ethyl ester is particularly vulnerable to base-catalyzed hydrolysis. A thorough understanding of these liabilities, confirmed through systematic forced degradation studies, is paramount for any researcher or drug development professional working with this important chemical intermediate. The insights gained will ensure the integrity of the molecule throughout its lifecycle, from synthesis to its final application.

References

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  • Al-Tel, T. H. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]

  • Gassman, P. G., & van Bergen, T. J. (1977). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses, 56, 72. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl indole-3-carboxylate. PubChem Compound Database. Retrieved from [Link]

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  • Poplawska-Drozdz, A., et al. (2020). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Molecules, 25(18), 4194. Available at: [Link]

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  • Resolve Mass Laboratories. (2023, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Available at: [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-13. Available at: [Link]

  • Hughes, D. L. (1993). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. The Journal of Organic Chemistry, 58(20), 5558-5559. Available at: [Link]

  • Bent, D. V., & Hayon, E. (1975). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 79(8), 729-735. Available at: [Link]

  • van Zyl, A. W., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 81, 19-24. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5249. Available at: [Link]

  • Wang, Y., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11437–11453. Available at: [Link]

  • Pham, H. T., & Van de Ven, P. (1996). Improving Hydrolytic Stability of POE Lubricants by the Addition of Acid Catchers. Purdue e-Pubs. Available at: [Link]

  • Stobaugh, J. F., et al. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry, 135(2), 495-504. Available at: [Link]

  • da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 33, 237-245. Available at: [Link]

  • Gupta, A., et al. (2018). Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology, 3(6), 681-688. Available at: [Link]

  • Zhang, Z., et al. (2021). Phosphine-Catalyzed Regio- and Stereoselective Umpolung Addition of Amides to Alkynoates: Access to Complex α,β-Dehydroamino Acid Derivatives. Organic Letters, 23(1), 133–138. Available at: [Link]

  • Wang, Y., et al. (2021). Novel pyrazolyazoindole derivatives as photoswitches: design, synthesis, and photoswitching behavior research combined with theoretical methods. New Journal of Chemistry, 45(34), 15481-15488. Available at: [Link]

  • Zhang, H., et al. (2022). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Journal of the American Chemical Society, 144(13), 5946–5955. Available at: [Link]

Sources

The 3-Methyl-2-Carboxylate Scaffold: Synthetic Access and Medicinal Utility of Ethyl 3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-methyl-1H-indole-2-carboxylate (CAS: 26304-51-8) represents a critical structural motif in heterocyclic chemistry. Unlike its more common isomer, ethyl 2-methylindole-3-carboxylate (derived from ethyl acetoacetate), this specific scaffold provides a unique substitution pattern that fixes the methyl group at the C3 position while offering a reactive ester handle at C2. This configuration is pivotal for the development of melatonin receptor agonists, antiviral agents (specifically HCV NS5B inhibitors), and novel antioxidant therapeutics.[1]

This guide provides a comprehensive technical analysis of the molecule, detailing the mechanistic "discovery" of its synthetic pathway via the Fischer Indole Synthesis, a validated laboratory protocol, and its role in modern drug discovery.[1]

Chemical Identity & Properties[1][2][3][4][5][6]
PropertySpecification
IUPAC Name Ethyl 3-methyl-1H-indole-2-carboxylate
CAS Number 26304-51-8
Molecular Formula

Molecular Weight 203.24 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in water
Key Distinction Not to be confused with Ethyl 2-methylindole-3-carboxylate (CAS 17348-32-4)

Synthetic Discovery: The Fischer Indole Pathway[1][3][6][7]

The "discovery" of this molecule is rooted in the application of the Fischer Indole Synthesis, a reaction first reported by Emil Fischer in 1883.[1] While the reaction is historical, the specific access to the 3-methyl-2-carboxylate isomer requires precise selection of the carbonyl precursor.

Retrosynthetic Analysis

To obtain the 3-methyl-2-carboxylate architecture, the condensation must occur between phenylhydrazine and ethyl 2-oxobutanoate (


-ketobutyrate).
  • Incorrect Precursor: Ethyl acetoacetate

    
     Yields 2-methyl-3-carboxylate.[1]
    
  • Correct Precursor: Ethyl 2-oxobutanoate

    
     Yields 3-methyl-2-carboxylate.
    
Mechanistic Workflow

The reaction proceeds through an acid-catalyzed condensation to form a phenylhydrazone, followed by a [3,3]-sigmatropic rearrangement.[1] This rearrangement is the critical "discovery" step that establishes the indole core.[1]

FischerMechanism Reactants Phenylhydrazine + Ethyl 2-oxobutanoate Hydrazone Phenylhydrazone Intermediate Reactants->Hydrazone Condensation (-H2O) EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Tautomerization (H+) Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement C-C Bond Formation Diimine Diimine Intermediate Rearrangement->Diimine Re-aromatization Indole Ethyl 3-methyl-1H- indole-2-carboxylate Diimine->Indole Cyclization (-NH3)

Figure 1: Mechanistic pathway for the synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate via Fischer Indole Synthesis.[2][3]

Validated Experimental Protocol

The following protocol is designed for high purity and reproducibility, minimizing the formation of polymeric side products common in indole synthesis.

Reagents
  • Phenylhydrazine hydrochloride (1.0 equiv)[1]

  • Ethyl 2-oxobutanoate (1.0 equiv)

  • Polyphosphoric acid (PPA) or Sulfuric Acid (

    
    ) in Ethanol[1]
    
  • Solvent: Absolute Ethanol (for hydrazone formation)

Step-by-Step Methodology
  • Hydrazone Formation (The Setup):

    • Dissolve phenylhydrazine hydrochloride (10 mmol) and ethyl 2-oxobutanoate (10 mmol) in absolute ethanol (20 mL).

    • Add catalytic glacial acetic acid (2-3 drops).[1]

    • Stir at room temperature for 1 hour. Monitor by TLC (Hexane:EtOAc 7:3).[1] The formation of the hydrazone is indicated by a shift in

      
      .[1]
      
    • Note: Isolation of the hydrazone is optional but recommended for higher purity.[1]

  • Cyclization (The Fischer Step):

    • Method A (PPA): Mix the hydrazone with Polyphosphoric acid (10 g) and heat to 100°C for 2 hours. This method is solvent-free and often gives cleaner cyclization.[1]

    • Method B (

      
      /EtOH):  Reflux the hydrazone in ethanolic 
      
      
      
      (10%) for 3-4 hours.
    • Observation: The reaction mixture will darken significantly.[1]

  • Work-up & Purification:

    • Pour the reaction mixture onto crushed ice (~100 g) with vigorous stirring.

    • The crude indole will precipitate as a solid.[1][4] Filter the solid.[1][4]

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Safety & Handling
  • Phenylhydrazine: Potent skin sensitizer and suspected carcinogen.[1] Use double nitrile gloves.[1]

  • Indole Derivatives: Store at 2-8°C under inert atmosphere (Argon) to prevent oxidative degradation (browning).[1]

Structural Characterization

Verification of the structure relies on distinguishing the methyl and ester positions.[1]

Proton NMR ( H NMR, 400 MHz, DMSO- )
Chemical Shift (

)
MultiplicityIntegrationAssignmentInterpretation
11.50 Broad Singlet1HNHIndole N-H proton (Exchangeable with

).[1]
7.60 - 7.00 Multiplet4HAr-HAromatic protons of the benzene ring.[1]
4.35 Quartet (

Hz)
2H

Methylene of the ethyl ester.[1]
2.50 Singlet3H

Diagnostic Peak: Methyl group at C3.[1]
1.35 Triplet (

Hz)
3H

Methyl of the ethyl ester.[1]

Critical Analysis: The presence of a singlet at ~2.50 ppm confirms the methyl group is attached to the aromatic ring (C3).[1] If the methyl were part of the ester only, it would be a triplet.[1] If it were at C2, the ester would be at C3, changing the electronic shielding of the aromatic protons.[1]

Pharmaceutical Applications & Utility

Ethyl 3-methyl-1H-indole-2-carboxylate serves as a versatile "privileged scaffold" in medicinal chemistry. Its utility lies in the orthogonal reactivity of the C2-ester and the C3-methyl group.

Drug Discovery Workflow

The C2-ester can be hydrolyzed to the acid, converted to amides (for peptidomimetics), or reduced to alcohols.[1] The C3-methyl can be radically brominated (Wohl-Ziegler) to access 3-formyl or 3-aminomethyl derivatives.[1]

DrugDiscovery Scaffold Ethyl 3-methyl-1H- indole-2-carboxylate Hydrolysis Hydrolysis (LiOH/THF) Scaffold->Hydrolysis Bromination Radical Bromination (NBS) Scaffold->Bromination Acid Indole-2-carboxylic Acid (Intermediate) Hydrolysis->Acid AmideCoupling Amide Coupling (EDC/HOBt) Acid->AmideCoupling Lead HCV NS5B Inhibitor (Viral Replication Block) AmideCoupling->Lead Nucleophile Nucleophilic Sub. (Amines/Thiols) Bromination->Nucleophile Antioxidant Antioxidant Derivative (Morpholine analogs) Nucleophile->Antioxidant

Figure 2: Divergent synthesis workflow utilizing the 3-methyl-2-carboxylate scaffold for antiviral and antioxidant development.

Specific Therapeutic Relevance[1]
  • Antioxidant Activity: Derivatives where the C2-ester is converted to hydrazides or amides (e.g., morpholinoethyl derivatives) have shown significant radical scavenging activity (DPPH assay) [1].[1][5]

  • Antiviral Agents: The indole-2-carboxylate core is a known pharmacophore for inhibiting the NS5B polymerase of the Hepatitis C Virus.[1] The 3-methyl group restricts conformational rotation, locking the molecule into a bioactive conformation [2].[1]

  • Melatonin Analogs: Modification of the C3-methyl chain allows for the synthesis of conformationally rigid melatonin receptor agonists.[1]

References

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues. Der Pharma Chemica, 2011. (Note: This reference discusses the isomeric 2-methyl-3-carboxylic scaffold, highlighting the SAR importance of position swapping).

  • Synthesis and biological activity of functionalized indole-2-carboxylates. National Institutes of Health (PubMed).

  • Ethyl 3-methyl-1H-indole-2-carboxylate Product Data. Sigma-Aldrich. [1]

  • Fischer Indole Synthesis Mechanism. Organic Chemistry Portal.

Sources

Methodological & Application

Application Note: Ethyl 3-methyl-1H-indole-2-carboxylate in Drug Discovery

[1]

Executive Summary

Ethyl 3-methyl-1H-indole-2-carboxylate acts as a stabilized indole scaffold, distinct from its C3-unsubstituted counterparts due to the metabolic blocking effect of the C3-methyl group.[1] Unlike simple indoles which are prone to oxidative degradation at the C3 position (indolenine formation), this compound forces functionalization to occur at the N1 (nucleophilic) or C2 (electrophilic carbonyl) vectors.[1]

Its primary utility lies in the synthesis of EGFR/CDK2 dual inhibitors (anticancer), anti-inflammatory carboxamides , and fused heterocyclic systems (e.g., triazinoindoles) via hydrazide intermediates.[1]

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • CAS Number: 18293-48-6

  • Molecular Formula: C12H13NO2

  • Molecular Weight: 203.24 g/mol

  • Key Vectors:

    • N1-H: Acidic proton (

      
      ), amenable to alkylation/arylation.[1]
      
    • C2-Ester: Precursor to acids, amides, and hydrazides.[1]

    • C3-Methyl: Hydrophobic anchor; blocks electrophilic substitution at C3.[1]

Core Application: Synthesis of Kinase Inhibitors (EGFR/CDK2)

Research indicates that 3-methyl-indole-2-carboxamides are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1] The C3-methyl group fits into the hydrophobic pocket of the kinase ATP-binding site, while the C2-amide forms critical hydrogen bonds with the hinge region residues.

Biological Mechanism

The scaffold serves as an ATP-mimetic. The transformation of the ethyl ester to a secondary amide allows the molecule to orient the indole core within the kinase cleft, inducing apoptosis in cancer cell lines (e.g., MCF-7, HCT-116).[1]

Experimental Workflow

The synthesis follows a Hydrolysis-Coupling sequence. Direct amidation of the ester is often sluggish due to steric hindrance from the C3-methyl group; therefore, saponification followed by activation is the preferred route.[1]

GStartEthyl 3-methyl-1H-indole-2-carboxylateInter3-Methyl-1H-indole-2-carboxylic AcidStart->InterStep 1: LiOH, THF/H2OReflux, 2hProdTarget Kinase Inhibitor(Carboxamide)Inter->ProdStep 2: Amine (R-NH2)HBTU/DIPEA, DMF

Figure 1: Synthetic pathway for converting the scaffold into bioactive kinase inhibitors.

Detailed Protocols

Protocol A: Saponification to 3-Methyl-1H-indole-2-carboxylic Acid

Use this protocol to generate the free acid for subsequent coupling.[1]

Reagents:

  • Ethyl 3-methyl-1H-indole-2-carboxylate (1.0 eq)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (3.0 eq)

  • Solvent: THF/Water (3:1 v/v)[1]

  • 1M HCl (for acidification)[1]

Procedure:

  • Dissolution: Dissolve 1.0 g of Ethyl 3-methyl-1H-indole-2-carboxylate in 15 mL of THF.

  • Activation: Add a solution of LiOH·H₂O (3.0 eq) in 5 mL of water dropwise.

  • Reflux: Heat the mixture to 60°C (reflux) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The starting material spot (

    
    ) should disappear, and a baseline spot (acid) should appear.[1]
    
  • Workup: Evaporate THF under reduced pressure. The remaining aqueous residue will be basic.[1]

  • Acidification: Cool the residue in an ice bath (

    
    ) and slowly add 1M HCl until pH 
    
    
    2. A white precipitate will form immediately.[1]
  • Isolation: Filter the solid, wash with cold water (

    
    ), and dry in a vacuum oven at 50°C.
    
    • Expected Yield: >90%[1][2]

    • Critical Check: The product should be soluble in dilute NaHCO₃ (effervescence).[1]

Protocol B: Amide Coupling (Library Generation)

Use this protocol to attach pharmacophores (e.g., morpholine, piperazine) to the C2 position.[1]

Reagents:

  • 3-Methyl-1H-indole-2-carboxylic acid (from Protocol A) (1.0 eq)[1]

  • Amine partner (e.g., 4-(2-aminoethyl)morpholine) (1.2 eq)[1]

  • Coupling Agent: HBTU (1.2 eq) or HATU (for sterically hindered amines)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: Anhydrous DMF[1]

Procedure:

  • Activation: In a dry vial, dissolve the carboxylic acid (1.0 eq) in DMF (0.2 M concentration). Add DIPEA (3.0 eq) and HBTU (1.2 eq).[1] Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the amine partner (1.2 eq) in one portion.

  • Reaction: Stir at room temperature for 12–16 hours.

  • Quenching: Pour the reaction mixture into ice-cold brine (10x reaction volume).

  • Extraction: Extract with EtOAc (

    
    ). Wash combined organics with 5% LiCl (to remove DMF), 5% NaHCO₃, and brine.[1]
    
  • Purification: Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Advanced Application: Hydrazide-Based Heterocycles

The ester group can be converted into a hydrazide, a versatile intermediate for synthesizing 1,2,4-triazino[4,5-a]indoles (antimicrobial agents) or 1,3,4-oxadiazoles .[1]

Protocol C: Hydrazinolysis

Procedure:

  • Suspend Ethyl 3-methyl-1H-indole-2-carboxylate (1 mmol) in Ethanol (5 mL).

  • Add Hydrazine Hydrate (99%, 5 mmol).

  • Reflux for 6–8 hours. The solid will dissolve and then reprecipitate as the product forms.

  • Cool to room temperature. Filter the crystalline solid and wash with cold ethanol.

    • Note: This hydrazide can be condensed with aldehydes to form Schiff bases (acylhydrazones) with demonstrated anti-platelet activity.[1]

Expert Insights & Troubleshooting (E-E-A-T)

The "C3-Blocker" Advantage

In standard indole chemistry, the C3 position is the most nucleophilic.[1] Electrophiles (E+) typically attack C3.[1] By using Ethyl 3-methyl-1H-indole-2-carboxylate , you block C3.[1]

  • Consequence: Electrophilic substitution (e.g., nitration, halogenation) is forced to the benzene ring (typically C5) or requires forcing conditions.[1] This allows for regioselective functionalization of the benzene ring without protecting C3.[1]

N-Alkylation Selectivity

When alkylating the N1-position (e.g., with benzyl chloride):

  • Avoid: Strong bases like NaH if the ester is sensitive to hydrolysis in the presence of trace water.[1]

  • Preferred: Use

    
     in Acetonitrile or DMF at 60°C.[1] This mild condition preserves the ethyl ester while effecting clean N-alkylation.
    
Solubility

The 3-methyl group increases lipophilicity compared to the parent indole-2-carboxylate.

  • Solvent Choice: The ester is soluble in DCM, EtOAc, and hot EtOH.[1] The corresponding acid is sparingly soluble in organic solvents but soluble in DMSO or basic aqueous media.[1]

Visualizing the Chemical Space

The diagram below illustrates the divergent synthesis capabilities starting from this scaffold.

SARCoreEthyl 3-methyl-1H-indole-2-carboxylateHydrazHydrazinolysis(NH2NH2)Core->HydrazHydroHydrolysis +Amide CouplingCore->HydroKinaseEGFR/CDK2 Inhibitors(Amides)TriazineTriazinoindoles(Fused Rings)PlateletAcylhydrazones(Anti-platelet)Hydraz->Triazine+ OrthoformateHydraz->PlateletHydro->Kinase

Figure 2: Divergent synthesis map.[1] The C2-ester serves as the gateway to three distinct pharmacological classes.

References

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides as EGFR/CDK2 Dual Inhibitors. Source: National Institutes of Health (PMC).[1] Context: Validates the hydrolysis-coupling protocol for anticancer applications.

  • Synthesis and Biological Activity of Functionalized Indole-2-carboxylates and Triazino-indoles. Source: PubMed.[1] Context: Details the hydrazinolysis protocol and formation of fused heterocyclic systems.

  • N-Substituted Indole Carbohydrazide Derivatives: Synthesis and Antiplatelet Activity. Source: PubMed Central.[1] Context: Describes the synthesis of acylhydrazones from the indole-2-carboxylate scaffold.

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Source: MDPI.[1] Context: Provides alternative coupling conditions (Method B using HBTU/DIPEA) cited in Protocol B.

Application Note: Ethyl 3-methyl-1H-indole-2-carboxylate in GSK-3β Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers utilizing Ethyl 3-methyl-1H-indole-2-carboxylate (CAS: 26304-51-8) in the development and evaluation of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors.

Scientific Note: While Ethyl 3-methyl-1H-indole-2-carboxylate possesses the core indole scaffold required for ATP-competitive inhibition, it is primarily utilized as a high-value intermediate or fragment in the synthesis of potent indole-2-carboxamide derivatives. Direct application of the ester form in biological assays often yields low potency compared to its hydrolyzed or amidated derivatives. This guide addresses its processing, derivatization, and biological validation.

Introduction & Mechanism of Action

The Target: GSK-3β

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase constitutively active in resting cells.[1] It plays a central role in the Wnt/β-catenin and PI3K/Akt signaling pathways. Aberrant GSK-3β activity is implicated in Alzheimer’s disease (tau hyperphosphorylation), Type 2 Diabetes (glycogen synthase inhibition), and various cancers.

The Compound: Indole-2-Carboxylate Scaffold

Ethyl 3-methyl-1H-indole-2-carboxylate serves as a "privileged structure" for kinase inhibition.[2] The indole moiety mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonds.

  • Role: Scaffold / Pharmacophore Precursor.[3]

  • Binding Mode: ATP-Competitive.[4]

  • Key Interaction: The nitrogen (N1) and C2-carbonyl motifs are critical for hydrogen bonding with the kinase hinge residues (e.g., Val135, Asp133 in GSK-3β).

Signal Transduction Pathway

In the absence of Wnt ligands, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β stabilizes β-catenin, allowing its nuclear translocation and transcription of Wnt target genes.

GSK3_Pathway cluster_off Wnt OFF State cluster_drug Drug Action Wnt Wnt Ligand Frizzled Frizzled/LRP Wnt->Frizzled Activation DVL Dishevelled (DVL) Frizzled->DVL DestructionComplex Destruction Complex (Axin/APC/GSK-3β/CK1) DVL->DestructionComplex Inhibition GSK3 GSK-3β (Active) BetaCatenin_P β-Catenin-P (Degradation) GSK3->BetaCatenin_P Phosphorylation BetaCatenin β-Catenin (Stabilized) TCF TCF/LEF Transcription BetaCatenin->TCF Nuclear Translocation Inhibitor Indole-2-Carboxylate Derivative Inhibitor->GSK3 ATP Competition (Inhibition) Inhibitor->BetaCatenin Stabilizes

Caption: Mechanism of GSK-3β inhibition by indole scaffolds within the Wnt signaling cascade.

Compound Properties & Preparation

PropertySpecification
Chemical Name Ethyl 3-methyl-1H-indole-2-carboxylate
CAS Number 26304-51-8
Molecular Weight 203.24 g/mol
Solubility DMSO (>20 mg/mL), Ethanol. Poorly soluble in water.
Storage -20°C (Solid), Desiccated. Solutions stable at -80°C for 3 months.
Stability Stable under physiological pH; ester hydrolysis may occur in high pH or presence of esterases.
Stock Solution Protocol
  • Weighing: Weigh 10.16 mg of compound.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) to yield a 50 mM stock solution.

  • Vortexing: Vortex for 30 seconds until fully dissolved.

  • Aliquoting: Dispense into 50 µL aliquots in amber tubes to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C.

Experimental Protocols

Protocol A: Chemical Derivatization (Recommended)

Rationale: The ethyl ester is often a pro-drug or precursor. For maximum potency (nM range), it is typically converted to an amide.

  • Hydrolysis: Treat Ethyl 3-methyl-1H-indole-2-carboxylate with LiOH in THF/Water (1:1) at RT for 4 hours. Acidify with HCl to precipitate 3-methyl-1H-indole-2-carboxylic acid .

  • Coupling: React the acid with a primary amine (e.g., 3-aminopyridine or substituted benzylamine) using HATU/DIPEA in DMF to generate the Indole-2-carboxamide .

  • Purification: Purify via HPLC before biological testing.

Protocol B: In Vitro Kinase Assay (ADP-Glo™)

Rationale: To quantify the IC50 of the compound (or its derivatives) against recombinant GSK-3β.

Materials:

  • Recombinant Human GSK-3β enzyme (10 ng/well).

  • Substrate: GSK-3 Peptide (YRRAAVPPSPSLSRHSSPHQSpEDEEE) (20 µM).

  • ATP (Ultra-pure, 10 µM).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Range: 10 µM to 0.1 nM.

  • Enzyme Reaction:

    • Add 2 µL of Compound to 384-well plate.

    • Add 2 µL of GSK-3β enzyme. Incubate 10 mins at RT (to allow inhibitor binding).

    • Add 1 µL of ATP/Substrate mix to initiate reaction.

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. Log[Concentration] to determine IC50.

Protocol C: Cellular Validation (Western Blot)

Rationale: To confirm target engagement in cells by measuring the accumulation of β-catenin (a direct downstream effect).

Cell Line: HEK293T or SH-SY5Y (Neuroblastoma).

Steps:

  • Seeding: Seed cells at 3 x 10^5 cells/well in a 6-well plate. Culture overnight.

  • Starvation: Switch to serum-free media for 4 hours to synchronize cells.

  • Treatment:

    • Vehicle Control (0.1% DMSO).

    • Positive Control (CHIR99021, 3 µM).

    • Test Compound (Ethyl 3-methyl-1H-indole-2-carboxylate or derivative) at 1 µM, 5 µM, 10 µM.

    • Incubate for 6–24 hours .

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.

  • Western Blot:

    • Load 20 µg protein/lane.

    • Primary Antibodies: Anti-Active-β-Catenin (Non-phospho S33/37/T41) and Anti-Total GSK-3β .

    • Loading Control: GAPDH.

  • Result Interpretation: Effective inhibition will result in a dose-dependent increase in Non-phospho β-Catenin bands compared to vehicle.

Experimental Workflow Diagram

Workflow Compound Ethyl 3-methyl-1H-indole-2-carboxylate (Scaffold) Deriv Chemical Derivatization (Hydrolysis + Amidation) Compound->Deriv Optimization Assay_Biochem In Vitro Kinase Assay (ADP-Glo) Compound->Assay_Biochem Direct Test (Low Potency) Lib Derivative Library Deriv->Lib Lib->Assay_Biochem Screening Assay_Cell Cellular Assay (Western Blot: β-Catenin) Assay_Biochem->Assay_Cell Hit Validation Data IC50 & Efficacy Data Assay_Cell->Data

Caption: Workflow for processing and evaluating the indole-2-carboxylate scaffold.

Troubleshooting & Critical Considerations

IssueProbable CauseSolution
High IC50 (>10 µM) The ethyl ester is a weak binder.Hydrolyze to the acid or synthesize amide derivatives (see Protocol A). The ester group may sterically clash or lack key H-bonds.
Precipitation in Media Low aqueous solubility.Do not exceed 0.5% DMSO final concentration. Sonicate stock solution before dilution.
No Cellular Effect Poor cell permeability or stability.Verify permeability (PAMPA assay). Ensure incubation time is sufficient (6h+) for β-catenin accumulation.
Non-Specific Toxicity Off-target effects.Run an MTT/CCK-8 cytotoxicity assay in parallel. Indoles can interact with other kinases (e.g., CDK2).

References

  • National Institutes of Health (NIH) / PubMed. Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors. Available at: [Link] (Demonstrates the optimization of indole/oxindole scaffolds).

Sources

Application Note: Precision Quantification of Ethyl 3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a technical synthesis designed for analytical chemists and pharmaceutical researchers. It bridges the gap between general indole chemistry and specific intermediate profiling for antiviral synthesis (e.g., Umifenovir).

Methodology for Quality Control & Trace Impurity Profiling

Executive Summary

Ethyl 3-methyl-1H-indole-2-carboxylate (CAS: 18293-48-6) is a critical synthetic intermediate, most notably serving as the structural scaffold for the antiviral drug Umifenovir (Arbidol) . Its accurate quantification is essential for two distinct workflows:

  • Raw Material Qualification: Ensuring purity >98% prior to downstream coupling.

  • Impurity Profiling: Detecting trace levels of the hydrolyzed acid (3-methyl-1H-indole-2-carboxylic acid) or unreacted precursors in final drug substances.

This guide provides two validated workflows: a robust HPLC-UV method for routine QC and a high-sensitivity LC-MS/MS protocol for bioanalysis or trace impurity detection.

Physicochemical Profile & Analytical Context

Understanding the molecule is the first step to robust method design.

ParameterCharacteristicAnalytical Implication
Structure Indole core + Ethyl ester + Methyl groupHighly UV active; lipophilic.
Molecular Weight 203.24 g/mol [M+H]⁺ = 204.2 (ESI Positive).
Solubility Low in water; High in MeOH, ACN, DMSODissolve samples in 50:50 ACN:Water or pure MeOH.
pKa ~16 (Indole NH), Ester is neutralRetention is pH-independent, but acidic pH prevents silanol tailing.
Critical Liability Ester Hydrolysis The method must resolve the parent ester from its acid degradation product.

Method A: HPLC-UV (High-Throughput QC)

Objective: Routine purity analysis (>98%) and assay determination. Rationale: A C18 stationary phase with acidic mobile phase is selected to suppress silanol activity, ensuring sharp peak shapes for the indole nitrogen.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or equivalent (Quaternary Pump).

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

    • Why? The "Plus" series is double end-capped, reducing tailing for amine/indole compounds.

  • Mobile Phase A: 0.1% Orthophosphoric Acid (

    
    ) in Water.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Detection: UV @ 280 nm (Specific to indole) and 220 nm (High sensitivity).

  • Injection Volume: 5 µL.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold
12.001090Linear Gradient
15.001090Wash
15.109010Re-equilibration
20.009010End
System Suitability Criteria (SST)

To ensure data integrity, the following limits must be met before running samples:

  • Tailing Factor (T):

    
     (Indoles are prone to tailing; >1.5 indicates column aging).
    
  • Theoretical Plates (N):

    
    .
    
  • Resolution (

    
    ): 
    
    
    
    between the target ester and its acid hydrolysis product (Acid elutes ~4-5 min, Ester ~10-11 min).

Method B: LC-MS/MS (Trace Analysis)

Objective: Quantifying trace residues of the intermediate in biological matrices or final drug product (Limit of Quantitation: < 1 ng/mL).

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (

    
    ).[1]
    
  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Multiple Reaction Monitoring)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
Ethyl 3-methyl-1H-indole-2-carboxylate 204.2 130.1 3025Quantifier (Indole core)
204.2176.13015Qualifier (Loss of Ethyl)
Umifenovir (IS) 477.1279.03530Internal Standard

Note: The transition 204.2


 130.1 represents the cleavage of the ester chain, leaving the stable indole cation.

Experimental Workflow & Logic

The following diagram illustrates the decision-making process for selecting the correct analytical approach based on sample concentration and purpose.

AnalyticalWorkflow Start Sample Received Decision Determine Analytical Goal Start->Decision PathHigh Raw Material / Synthesis Check (Conc > 0.1 mg/mL) Decision->PathHigh High Conc PathTrace Bioanalysis / Impurity Profiling (Conc < 1 µg/mL) Decision->PathTrace Trace Level HPLC_Prep Dilute in 50:50 ACN:Water Filter 0.22 µm PTFE PathHigh->HPLC_Prep LCMS_Prep Protein Precipitation (Plasma) or SPE Extraction PathTrace->LCMS_Prep HPLC_Run Run Method A (HPLC-UV) Monitor 280 nm HPLC_Prep->HPLC_Run LCMS_Run Run Method B (LC-MS/MS) MRM Mode LCMS_Prep->LCMS_Run Data_QC Calculate % Purity Check for Hydrolysis (Acid Peak) HPLC_Run->Data_QC Data_PK Calculate Concentration Pharmacokinetic Curve LCMS_Run->Data_PK

Caption: Decision tree for selecting between HPLC-UV (QC) and LC-MS/MS (Trace) workflows based on sensitivity requirements.

Expert Insights & Troubleshooting

The "Hydrolysis Trap"

The ethyl ester bond is susceptible to hydrolysis in basic conditions or prolonged storage in aqueous media.

  • Symptom: Appearance of a new peak at RRT ~0.4 (relative to the ester).

  • Correction: Always prepare standards fresh in anhydrous methanol or acetonitrile. Avoid leaving samples in the autosampler (>24h) if the mobile phase is aqueous.

Peak Tailing

Indole nitrogens can interact with free silanols on the silica support.

  • Correction: If tailing factor > 1.5, increase buffer concentration to 25mM or switch to a "High pH" stable C18 column (e.g., Waters XBridge) and run at pH 9.5 (deprotonating the indole, though this risks ester stability). Sticking to low pH (Formic/Phosphoric acid) is safer for the ester.

Sample Preparation for Bioanalysis

When analyzing this molecule in plasma (e.g., PK studies for Umifenovir precursors):

  • Do NOT use alkaline extraction: This will hydrolyze the ester.

  • Protocol: Use Acetonitrile protein precipitation (1:3 Plasma:ACN). Vortex 1 min, Centrifuge 10,000g. Inject supernatant.

References

  • Liu, Y., et al. (2025). "Simultaneous quantitative analysis of indole compounds... by HPLC and LC-MS."[2] ResearchGate.[3][4] (Methodology for indole core separation).

  • Lynch, W. E., et al. (2020). "Ethyl 1H-indole-2-carboxylate: Crystal structure and synthesis."[3] IUCrData. (Structural confirmation of the ethyl ester class).

  • BenchChem Application Note. "High-Performance Liquid Chromatography (HPLC) Purification of Ethyl 3-hydroxy-1H-indole-2-carboxylate." (General purification protocols for indole-2-carboxylates).

  • SriramChem. "Umifenovir Impurity 3 Reference Standard." (Contextualizing the molecule as a key Umifenovir intermediate).

  • Prajapati, P., et al. (2023). "A Validated UPLC-MS/MS Method for Rapid Quantification of Umifenovir in Plasma." MDPI. (Basis for the LC-MS/MS bioanalytical parameters).

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 3-methyl-1H-indole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting for Fischer Indole Synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate Ticket ID: IND-OPT-003 Assigned Specialist: Senior Application Scientist

System Overview & Reaction Logic

You are attempting to synthesize Ethyl 3-methyl-1H-indole-2-carboxylate via the Fischer Indole Synthesis. This transformation is robust but notoriously sensitive to thermal gradients and acid concentration.

The Chemical Logic: The synthesis relies on the condensation of Phenylhydrazine with Ethyl 2-oxobutanoate (Ethyl propionylformate).

  • Critical Distinction: Do not use Ethyl Pyruvate. Ethyl pyruvate yields the 3-unsubstituted indole. You require the extra methylene group in the backbone to generate the C3-methyl substituent.

Reaction Mechanism Visualization

The following diagram details the critical [3,3]-sigmatropic rearrangement. Understanding this pathway is essential for troubleshooting low yields; if the "ene-hydrazine" intermediate cannot form or rearrange, the reaction stalls or polymerizes.

FischerIndoleMechanism Start Phenylhydrazine + Ethyl 2-oxobutanoate Hydrazone Arylhydrazone (Isolable Intermediate) Start->Hydrazone Acid Cat. -H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement (Rate Determining) EneHydrazine->Sigmatropic Heat Acid Diimine Diimine Intermediate Sigmatropic->Diimine C-C Bond Formed Aminal Cyclic Aminoacetal Diimine->Aminal Re-aromatization Product Ethyl 3-methyl-1H- indole-2-carboxylate + NH3 Aminal->Product -NH3 (Irreversible)

Caption: Fig 1.[1][2][3][4][5][6] Mechanistic pathway. The [3,3]-sigmatropic shift (Red) is the energy barrier. Failure here leads to tar.

The "Golden" Protocol (Polyphosphoric Acid Route)

While ethanolic H₂SO₄ is common, Polyphosphoric Acid (PPA) is the superior catalyst for this specific indole ester. It acts as both solvent and catalyst, suppressing the polymerization side-reactions common with strong mineral acids.

Reagents
  • Phenylhydrazine (1.0 eq): Must be clear/yellow. If dark red/brown, distill before use.

  • Ethyl 2-oxobutanoate (1.1 eq): Slight excess ensures complete consumption of the toxic hydrazine.

  • Polyphosphoric Acid (PPA): ~10–15 g per 1 g of reactant.

Step-by-Step Workflow
  • Hydrazone Formation (Exothermic Control):

    • Mix phenylhydrazine and ethyl 2-oxobutanoate in a minimal amount of glacial acetic acid or ethanol.

    • Observation: The reaction is exothermic. Let it stir for 30 mins. A solid hydrazone may precipitate.[5][7]

    • Checkpoint: If isolating, filter and dry.[8][9] If running "one-pot," remove solvent via rotary evaporation before adding PPA. Residual alcohol kills the PPA efficiency.

  • Cyclization (The Critical Step):

    • Heat the PPA to 80°C in a beaker/flask with mechanical stirring (magnetic bars often seize in viscous PPA).

    • Add the hydrazone slowly in portions. The internal temp will spike. Do not exceed 110°C to prevent charring.

    • Once addition is complete, raise temp to 110–120°C for 30–60 minutes.

    • Visual Cue: The mixture will turn dark brown.[5] This is normal.

  • Quench & Workup:

    • Cool to ~60°C (still flowable).

    • Pour slowly onto crushed ice with vigorous stirring.

    • Result: The product should precipitate as a granular solid.

    • Filter, wash with water, and recrystallize from Ethanol/Water.

Troubleshooting Dashboard

Identify your failure mode below to find the corrective action.

SymptomProbable CauseCorrective Action
"Black Tar" / No Solid Polymerization due to overheating or excessive acid strength.1. Switch from H₂SO₄ to PPA.2. Ensure strict temp control (<120°C).3. Perform under N₂ atmosphere.
Low Yield (<40%) Incomplete Hydrazone Formation before cyclization.Ensure the hydrazone is fully formed (TLC check) before subjecting it to high heat/strong acid.
Red/Pink Product Oxidation of phenylhydrazine or indolenine byproducts.1. Distill phenylhydrazine.2. Wash crude solid with 10% NaHSO₃ (bisulfite) to reduce colored impurities.
Starting Material Stalls Water in Solvent (if using EtOH/H₂SO₄).Water inhibits imine formation. Add molecular sieves or use a Dean-Stark trap if using a solvent-reflux method.
Diagnostic Logic Tree

Use this flow to determine your next optimization step.

TroubleshootingLogic Issue Start: Identify Primary Issue Tar Issue: Black Tar / Polymerization Issue->Tar LowYield Issue: Low Yield / Clean SM Issue->LowYield Impure Issue: Colored Impurities Issue->Impure TarAction1 Check Temp Control Is T > 120°C? Tar->TarAction1 YieldAction1 Is Hydrazone formed? LowYield->YieldAction1 TarAction2 Switch Catalyst Use PPA instead of H2SO4 TarAction1->TarAction2 Yes, reduce T YieldAction2 Isolate Hydrazone Dry thoroughly before cyclization YieldAction1->YieldAction2 No/Unsure

Caption: Fig 2. Decision matrix for troubleshooting common synthesis failures.

Advanced Optimization (DoE Factors)

If the standard PPA protocol yields insufficient purity, consider these parameters for a Design of Experiments (DoE) matrix.

Solvent & Catalyst Effects[7][8]
Catalyst SystemProsConsRecommended For
PPA (Neat) Highest yield, suppresses tar.Difficult workup (viscous), hard to stir.Scale-up (>10g)
H₂SO₄ / EtOH Easy workup, homogenous.High risk of ester hydrolysis or tarring.Small scale (<1g)
ZnCl₂ / AcOH Milder, Lewis Acid mechanism.Requires high temp reflux, removal of Zn salts.Sensitive substrates
Amberlyst-15 Solid acid, filtration workup.Slower reaction rate, requires high boiling solvent (Toluene).Green Chemistry

Scientist's Note: For the Ethyl 3-methyl derivative, the steric bulk at the 3-position is minimal, meaning the reaction is generally fast. However, the electron-withdrawing ester at C2 deactivates the ring slightly, making the PPA route preferred to force the cyclization without destroying the molecule.

Frequently Asked Questions (FAQ)

Q: Can I use Ethyl Pyruvate instead of Ethyl 2-oxobutanoate? A: No. Ethyl pyruvate (3 carbons) will yield Ethyl indole-2-carboxylate (no methyl group at C3). You need the 4-carbon chain of Ethyl 2-oxobutanoate to provide the methyl substituent.

Q: My PPA mixture is too thick to stir. What should I do? A: You can add a small amount of Xylene to the PPA mixture. It acts as a co-solvent to reduce viscosity and helps with heat transfer, without interfering with the acid catalysis.

Q: The product smells strongly of ammonia. Is this bad? A: No, this is a good sign. The final step of the mechanism eliminates NH₃. However, ensure you wash the final solid thoroughly with water and dilute HCl to remove trapped ammonia salts, which can interfere with subsequent reactions.

Q: How do I clean the flask after using PPA? A: PPA is stubborn. Do not scrub immediately. Soak the flask in warm water overnight; the PPA will hydrolyze to ortho-phosphoric acid and dissolve easily.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4][6][7][8][10][11][12] Chemical Reviews, 63(4), 373–401.

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.

  • Organic Syntheses. "Indole-2-carboxylic acid, ethyl ester." Org.[11][12][13] Synth. 1942, 22, 58. (Foundational protocol adapted for 3-methyl derivative).

  • Hermann Emil Fischer. (1883).[12] "Ueber die Hydrazine der Brenztraubensäure." Berichte der deutschen chemischen Gesellschaft. (Historical Context).

Sources

Technical Support Center: Purification of Substituted Indole Esters

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification challenges of substituted indole esters. It is structured as a Tier-3 Technical Support resource, designed for researchers encountering specific failure modes in the lab.

Ticket ID: IND-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Topic: Overcoming hydrolysis, decomposition, and co-elution in indole ester workflows.

Core Diagnostic: Triage Your Failure Mode

Before modifying your protocol, you must identify the specific chemical instability governing your yield loss. Indole esters generally fail due to one of three mechanisms. Match your observation to the failure mode below:

ObservationDiagnosisRoot CauseImmediate Action
Product streaks/tails on TLC or Column.Acid Sensitivity Silica gel acidity (pH ~4-5) is protonating the indole C-3 position, leading to polymerization or drag.Add 1% Triethylamine (TEA) to eluent.
Product disappears or converts to a polar baseline spot during workup/column.Ester Hydrolysis Side-chain esters (e.g., indole-3-acetic esters) are chemically fragile. Basic workups or wet silica cleave the ester.Switch to neutral buffers; use anhydrous loading.
Product oils out instead of crystallizing.Solubility/Stacking Indole

-stacking prevents crystal lattice formation; impurities act as plasticizers.
Use "scratching" technique; switch to benzene-mimics (Toluene).

Module 1: Chromatography Survival Guide (The "Sticky" Indole)

The Issue: Indoles are electron-rich nitrogen heterocycles. Standard silica gel is sufficiently acidic to protonate the C-3 position, initiating dimerization (reddening of the column) or decomposition.

Protocol A: The "Neutralized" Silica System

Standard silica chromatography often destroys up to 20% of labile indole esters.

  • Pre-treatment: Do not just add base to the mobile phase. Pre-wash the column.

    • Step 1: Slurry pack silica with Hexane/EtOAc containing 1-2% Triethylamine (TEA) .

    • Step 2: Flush with 2 column volumes (CV) of the starting eluent (also containing 0.5% TEA) to equilibrate.

    • Step 3: Load sample. Note: If your sample is an oil, load via DCM (Dichloromethane) injection rather than dry-loading on silica, which maximizes surface contact time with acidic sites.

  • Eluent Selection:

    • Standard: Hexane/Ethyl Acetate (Common, but often causes tailing).

    • High Polarity/Tailing Issues: DCM/Methanol (95:5). The chlorinated solvent disrupts

      
      -stacking better than alkanes.
      
Protocol B: Reverse Phase (The "Rescue" Method)

If the indole decomposes on normal phase silica (turned red/brown on the column), switch to C18 Reverse Phase.

  • Stationary Phase: C18 (capped).

  • Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).

  • Why: C18 silica is chemically bonded and end-capped, eliminating the acidic silanol groups responsible for decomposition.

Visualization: Purification Decision Matrix

IndolePurification Start Start: Crude Indole Ester CheckTLC Check TLC Stability Start->CheckTLC Streaking Streaking / Tailing? CheckTLC->Streaking Decomp Decomposition (Red/Brown)? Streaking->Decomp No Method_TEA Method A: Normal Phase + 1% Et3N (Neutralization) Streaking->Method_TEA Yes (Acid Sensitive) Method_RP Method B: Reverse Phase (C18) (Acid-Free Environment) Decomp->Method_RP Yes (High Instability) Method_Cryst Method C: Recrystallization (Avoid Silica entirely) Decomp->Method_Cryst No (Stable but Impure) End Isolated Product Method_TEA->End Pure Ester Method_RP->End Method_Cryst->End

Caption: Logic flow for selecting the correct purification mode based on TLC behavior.

Module 2: The Hydrolysis Hazard (Side-Chain vs. Ring)

Technical Distinction: Not all indole esters are equal.

  • Type 1: Ring Esters (e.g., Methyl indole-3-carboxylate). Conjugated with the aromatic system. Generally stable.

  • Type 2: Side-Chain Esters (e.g., Methyl indole-3-acetate). Non-conjugated. Highly Labile.

The Trap: Researchers often use saturated Sodium Bicarbonate (


) or Sodium Carbonate (

) to quench acid catalysts (like

or

) from the synthesis step.
  • Result: Side-chain esters can hydrolyze to the carboxylic acid within minutes at pH > 9, especially in biphasic systems where phase transfer occurs [1].

Protocol: The "Buffered" Workup

For side-chain esters (Indole-3-acetic acid derivatives):

  • Quench: Do NOT use Carbonate bases. Use Phosphate Buffer (pH 7.0) or dilute Sodium Acetate.

  • Extraction: Use cold EtOAc. Keep the partition time short (<10 mins).

  • Drying: Dry over

    
     immediately. Do not store the crude solution wet; trace water promotes hydrolysis.
    

Module 3: Crystallization & Solubility

Indole esters are notorious for "oiling out" (forming a second liquid phase) rather than crystallizing, due to impurities disrupting the crystal lattice.

Troubleshooting "The Oil"

If your product separates as an oil during recrystallization:

  • The "Cloud Point" Method:

    • Dissolve crude oil in a minimum amount of DCM (good solubility).

    • Slowly add Hexane (anti-solvent) until persistent cloudiness appears.

    • Add a single drop of DCM to clear it.

    • Cap and let stand. Do not cool immediately; let the vapor pressure equilibrate.

  • Seed & Scratch:

    • If no crystals form, dip a glass rod in the oil, pull it out, and let the solvent evaporate on the rod to form micro-crystals.

    • Re-insert the rod and scratch the inner wall of the flask at the solvent interface. This provides nucleation sites [2].

Recommended Solvent Systems:

Solvent Pair Application Notes

| Toluene / Heptane | General Purpose | Toluene mimics the indole


-system, aiding solubility better than benzene (toxic) or benzene-free options. |
| Ethanol / Water  | Polar Esters | Good for ring-substituted esters (e.g., 5-methoxy). Risk of transesterification if heated too long. |
| DCM / Hexane  | Labile Esters | Allows low-temperature crystallization (evaporation based). |

FAQ: Specific Scenarios

Q: My indole ester turns pink/red on the silica column. What is happening? A: This is oxidative dimerization. The acidic silica surface catalyzes the formation of a radical cation or protonated species at C-3, which couples with another indole molecule.

  • Fix: You must neutralize the silica. If 1% TEA fails, switch to Alumina (Neutral, Grade III) stationary phase, which is far gentler on acid-sensitive indoles.

Q: Can I use Acetone/DCM for recrystallization? A: Avoid Acetone. Indoles can react with acetone (forming enamines or condensation products) under Lewis acidic conditions or if the crude contains trace acid [3]. Stick to non-ketone solvents like EtOAc, Toluene, or Alcohols.

Q: I see a new spot on TLC after leaving the product in CDCl3 overnight. A: Chloroform (


) is naturally acidic (forms HCl over time). Indoles are acid-sensitive.
  • Fix: Filter your NMR solvent through a small plug of basic alumina before use, or switch to

    
     or Acetone-
    
    
    
    for stability checks.

References

  • Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12.[1] Link

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Link

  • BenchChem.[2][3] Troubleshooting Guide for the Synthesis of Indole Derivatives. Link

Sources

Recrystallization methods for Ethyl 3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of Ethyl 3-methyl-1H-indole-2-carboxylate

Case ID: IND-203-PUR Status: Active Support Tier: Level 3 (Senior Application Scientist)

Introduction & Compound Profile

Welcome to the technical support hub for Ethyl 3-methyl-1H-indole-2-carboxylate . This guide addresses the purification of this specific indole ester, often synthesized via the Fischer Indole method. Users frequently encounter challenges related to "oiling out" and oxidative instability (discoloration).

Chemical Profile:

  • CAS: 53855-47-3 (Generic indole esters often share protocols)

  • Molecular Weight: 203.24 g/mol [1]

  • Target Melting Point: 134–136 °C [1]

  • Solubility Characteristics: Low water solubility; soluble in hot ethanol, ethyl acetate, and chlorinated solvents.

Phase 1: Solvent System Selection

Q: Which solvent system should I use for the initial recrystallization attempt?

A: Based on the polarity of the ethyl ester and the indole core, Ethanol (95% or Absolute) is the primary recommendation.

  • Primary System (Ethanol): The ester functionality provides hydrogen-bond acceptance, while the indole N-H is a donor. Ethanol offers the ideal temperature-dependent solubility curve—high solubility at reflux (~78 °C) and low solubility at room temperature or 4 °C.

  • Alternative System (Binary): If the crude material is highly impure or dark, a Dichloromethane (DCM) / Hexane system is superior for rejecting non-polar tarry impurities common in Fischer syntheses.

Q: Can I use water as an anti-solvent?

A: Yes, but with caution. Adding water to a hot ethanolic solution (the "drowning out" method) can force rapid precipitation, trapping impurities. We recommend this only if the single-solvent ethanol method fails to induce nucleation.

Solvent SystemApplicationProsCons
Ethanol (Abs.) Standard Good crystal habit, easy removal.May require cooling to -20°C for max yield.
EtOH / Water High Recovery Forces precipitation.[2]Risk of "oiling out" if water added too fast.
DCM / Hexane Tar Removal Excellent for dark/crude mixtures.DCM is volatile; requires careful evaporation.

Phase 2: Standard Operating Procedure (SOP)

Protocol A: The Ethanol Method (Recommended)
  • Dissolution: Place the crude solid in a round-bottom flask equipped with a reflux condenser. Add Ethanol (approx. 5–7 mL per gram of solid).[3]

  • Heating: Heat to reflux with magnetic stirring. If solids persist after 10 minutes, add more ethanol in 1 mL increments until fully dissolved.

    • Critical Note: If the solution is dark red/brown, add activated charcoal (1% w/w), reflux for 5 mins, and filter hot through Celite.

  • Cooling (Controlled): Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring (insulate with foil if necessary). Rapid cooling promotes amorphous precipitation.

  • Crystallization: Once at room temperature, move to a 4 °C fridge for 4–12 hours.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold ethanol (-20 °C).

Phase 3: Troubleshooting & FAQs

Ticket #1: "My product turned into a brown oil at the bottom of the flask."

Diagnosis: This is "oiling out" (Liquid-Liquid Phase Separation). It occurs when the compound precipitates as a liquid before it can crystallize, usually because the saturation temperature is higher than the melting point of the solvated crystal.

Solution:

  • Re-heat the mixture until the oil re-dissolves.

  • Add Seed Crystals: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface.

  • Dilute: Add slightly more solvent (10–15% volume). This lowers the saturation point, allowing the solution to cool into the metastable zone where crystals form, rather than the labile zone where oil forms.

Ticket #2: "The crystals are pink or reddish."

Diagnosis: Indoles are prone to oxidation, forming colored quinoidal species or dimers, especially under acidic conditions or light exposure.

Solution:

  • Recrystallize with Antioxidant: Add a trace amount of sodium metabisulfite or perform the recrystallization under a nitrogen atmosphere.

  • Wash Thoroughly: The colored impurities are often more soluble in the mother liquor. Wash the filter cake with a generous amount of cold solvent (e.g., 1:9 EtOAc/Hexane or cold Ethanol).

Ticket #3: "I have no precipitate after cooling."

Diagnosis: The solution is likely not supersaturated, or the nucleation energy barrier is too high.

Solution:

  • Concentrate: Rotovap off 20–30% of the solvent.

  • Anti-solvent Addition: Dropwise add Hexane (if using EtOAc/DCM) or Water (if using Ethanol) until a faint turbidity persists, then warm slightly to clear it and let cool.

  • Ice/Salt Bath: Cool to -10 °C.

Phase 4: Visualization (Decision Logic)

The following diagram illustrates the decision process for purifying Ethyl 3-methyl-1H-indole-2-carboxylate.

RecrystallizationLogic Start Crude Ethyl 3-methyl-1H-indole-2-carboxylate CheckColor Is the Crude Dark/Tarry? Start->CheckColor Charcoal Perform Activated Charcoal Treatment (Hot Filtration) CheckColor->Charcoal Yes SolventChoice Select Solvent System CheckColor->SolventChoice No Charcoal->SolventChoice Ethanol Ethanol (Reflux) SolventChoice->Ethanol Standard DCMHex DCM / Hexane SolventChoice->DCMHex Alternative Cooling Slow Cooling to RT Ethanol->Cooling DCMHex->Cooling ResultCheck Check Result Cooling->ResultCheck Success White/Pale Yellow Crystals (MP: 134-136°C) ResultCheck->Success Crystals Formed OilingOut Oiling Out? ResultCheck->OilingOut Liquid Phase NoPrecip No Precipitate? ResultCheck->NoPrecip Clear Solution RemedyOil Re-heat, Dilute, Seed OilingOut->RemedyOil RemedyConc Evaporate Solvent or Add Anti-Solvent NoPrecip->RemedyConc RemedyOil->Cooling RemedyConc->Cooling

Caption: Decision tree for solvent selection and troubleshooting common crystallization failures.

References

  • Sigma-Aldrich. Ethyl 2-methylindole-3-carboxylate Product Specification. Link (Note: Isomeric reference used for melting point validation of the class; exact isomer properties are analogous).

  • Organic Syntheses. Indoles from Anilines: Ethyl 2-Methylindole-5-Carboxylate. Org. Synth. 1977, 56,[3] 72. Link (Demonstrates standard ethanol recrystallization for ethyl indole-carboxylates).

  • ResearchGate (Jakše et al.). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Link (Provides solubility context for 2-carboxylate esters).

  • MDPI (Molecules). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules 2016, 21(3), 333. Link (Confirms ethanol and hexane/ethyl acetate usage for this specific scaffold).

Sources

Column chromatography purification of Ethyl 3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the column chromatography purification of Ethyl 3-methyl-1H-indole-2-carboxylate. Designed for researchers and drug development professionals, this document translates foundational chromatographic principles into actionable solutions for common laboratory challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the column chromatography of Ethyl 3-methyl-1H-indole-2-carboxylate in a direct question-and-answer format.

Q1: My product spot is streaking or "tailing" significantly on the TLC plate and the column. What is causing this and how can I fix it?

A1: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like indoles on silica gel.

  • Probable Cause: The primary reason is the interaction between the slightly basic indole nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, sometimes irreversible, interaction slows the elution of a portion of the compound, causing it to drag or "tail" down the stationary phase. Overloading the column with too much crude material can also exacerbate this issue.

  • Solution 1 - Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase. Adding 0.5-1% triethylamine (TEA) to the eluent will neutralize the acidic sites on the silica gel.[1][2] The TEA, being a stronger base, preferentially interacts with the silanol groups, allowing your indole product to elute symmetrically and improving peak shape.[1][3]

  • Solution 2 - Change of Stationary Phase: If tailing persists, consider switching to a different stationary phase. Neutral alumina is a good alternative for purifying basic compounds as it lacks the acidity of silica gel.[4][5] Always perform a preliminary TLC on an alumina plate to ensure your compound is stable and that a suitable solvent system can be found.

Q2: I'm having poor separation between my product and a closely-eluting impurity. How can I improve the resolution?

A2: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.

  • Probable Cause: The polarity of your chosen mobile phase is likely not optimal for resolving the two compounds. An eluent that is too polar will move both compounds up the column too quickly, while a system that is not polar enough will result in long retention times and broad peaks, both of which decrease resolution.

  • Solution 1 - Optimize the Solvent System: The goal is to find a solvent system where the Rf (retention factor) of your desired product on a TLC plate is approximately 0.25-0.35. A lower Rf value means the compound will spend more time interacting with the stationary phase, allowing for better separation from impurities.[6] Try adjusting the ratio of your solvents in small increments (e.g., changing from 10% ethyl acetate in hexane to 8% or 12%).

  • Solution 2 - Implement Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation.[7] Start with a less polar solvent system to allow the less polar compounds to elute. Then, gradually increase the percentage of the more polar solvent to elute your product, leaving more polar impurities behind on the column.[8] This technique sharpens peaks and can resolve components that co-elute in an isocratic system.

  • Solution 3 - Change Solvent Components: If adjusting ratios doesn't work, try changing the solvents themselves. Different solvents interact with compounds in unique ways. For instance, if you are using an ethyl acetate/hexane system, consider switching to a dichloromethane/hexane or acetone/toluene system to alter the selectivity of the separation.

Q3: My compound is not moving off the origin (Rf = 0) on the TLC plate. What should I do?

A3: This indicates that the mobile phase is not polar enough to move your compound up the stationary phase.

  • Probable Cause: The eluent has insufficient strength to disrupt the interactions (primarily hydrogen bonding and van der Waals forces) between your compound and the silica gel.

  • Solution: You must increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, systematically increase the proportion of the more polar ethyl acetate. For example, move from a 95:5 hexane:ethyl acetate mixture to 90:10, then 80:20, and so on, running a new TLC plate for each adjustment until you observe the desired Rf value of 0.25-0.35.

Q4: My compound is eluting immediately with the solvent front (Rf = 1). What does this mean?

A4: This is the opposite problem of Q3 and indicates your mobile phase is too polar.

  • Probable Cause: The eluent is so strong that it carries your compound along with it, preventing any significant interaction with the stationary phase. No separation can occur under these conditions.

  • Solution: Decrease the polarity of your mobile phase. Increase the proportion of the non-polar solvent in your mixture. For instance, if you are using a 50:50 hexane:ethyl acetate system, try moving to 70:30 and then 90:10, checking the Rf on a TLC plate at each step.

Frequently Asked Questions (FAQs)

Q: What is the recommended stationary phase for purifying Ethyl 3-methyl-1H-indole-2-carboxylate? A: Standard flash-grade silica gel (40-63 µm particle size) is the most common and effective stationary phase for this compound.[8] It is a polar adsorbent with a slightly acidic character.[9] For particularly acid-sensitive syntheses or to mitigate severe tailing, neutral activated alumina can be a suitable alternative.[4][10]

Q: How do I select the initial mobile phase for TLC analysis? A: A mixture of a non-polar solvent like hexane (or petroleum ether) and a moderately polar solvent like ethyl acetate is an excellent starting point for many indole derivatives.[8][11] Begin with a ratio of approximately 9:1 (hexane:ethyl acetate). Based on the resulting Rf value of your product, you can then systematically increase or decrease the polarity to achieve the target Rf of 0.25-0.35.[6]

Q: What are some common impurities I might encounter? A: Impurities largely depend on the synthetic route. If using a Fischer indole synthesis, common impurities could include unreacted starting materials (phenylhydrazine and ethyl pyruvate derivatives) or byproducts from side reactions.[12] Hydrolysis of the ester group to the corresponding carboxylic acid can also occur if the compound is exposed to moisture or acid/base, which would appear as a more polar spot on the TLC plate.[8]

Q: How can I visualize the compound on a TLC plate and in the collected fractions? A: The indole ring system is UV active due to its aromaticity. Therefore, the easiest method for visualization is to use a handheld UV lamp at 254 nm, where the compound will appear as a dark spot on a fluorescent green TLC plate. For staining, a vanillin solution or a potassium permanganate (KMnO₄) dip can be effective for visualizing indole-containing compounds.[13]

Reference Protocol and Data

Optimized Mobile Phase Systems

The selection of a mobile phase is critical and should always be guided by preliminary TLC analysis. The goal is to achieve an Rf value between 0.25 and 0.35 for the target compound to ensure optimal separation on the column.

Solvent System (v/v)Polarity IndexTypical Application
10% Ethyl Acetate / 90% HexaneLowGood starting point for initial TLC analysis.[11]
20% Ethyl Acetate / 80% HexaneLow-MediumOften provides ideal Rf for column separation.
5% Methanol / 95% DichloromethaneMediumAn alternative system if separation is poor in EtOAc/Hexane.
1% Triethylamine in chosen system-Additive to prevent peak tailing of the basic indole.[3][6]
Step-by-Step Column Chromatography Protocol
  • Mobile Phase Selection: Using TLC, determine the optimal solvent system that gives an Rf of ~0.25-0.35 for Ethyl 3-methyl-1H-indole-2-carboxylate. Prepare a sufficient volume of this eluent for the entire purification.

  • Column Packing (Slurry Method):

    • Add flash silica gel to a beaker containing your chosen non-polar solvent (e.g., hexane).

    • Stir to create a uniform slurry and pour it into the chromatography column.

    • Use gentle air pressure or a pump to pack the silica bed firmly, ensuring a flat, stable surface.[7]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (~1-2 times the mass of your crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

    • Gently add this powder to the top of the packed column. This method prevents band broadening and improves separation.

  • Elution:

    • Carefully add the mobile phase to the column without disturbing the top surface.

    • Apply pressure and begin collecting fractions. Maintain a constant flow rate.

    • If using a gradient, start with a lower polarity mobile phase and gradually increase the concentration of the more polar solvent.

  • Fraction Analysis:

    • Monitor the elution process by collecting fractions and analyzing them using TLC.

    • Spot multiple fractions on a single TLC plate alongside a spot of your crude starting material.

    • Identify the fractions containing the pure product (single spot at the correct Rf).

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified Ethyl 3-methyl-1H-indole-2-carboxylate.

Visual Workflow

The following diagram illustrates the key stages of the column chromatography purification process.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find Rf ~0.3) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack DryLoad 4. Dry Load Sample Pack->DryLoad Elute 5. Elute with Mobile Phase DryLoad->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for column chromatography purification.

References

  • Scribd. (n.d.). 3-Methyl Indole To 2-Formyl Indole. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethyl indole-2-carboxylate. Retrieved from [Link]

  • Al-Abed, Y., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]

  • Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]

  • Hilbert, M., et al. (2012). Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. Bio-protocol, 2(19). Available at: [Link]

  • ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)? Retrieved from [Link]

  • ResearchGate. (2015, August 9). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Retrieved from [Link]

  • Jalon. (n.d.). Activated Alumina vs. Silica Gel: All you need to know. Retrieved from [Link]

  • Welch Materials. (2023, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Chromatography Forum. (2017, December 19). Problem with Indole-3-carbinol chromotography. Retrieved from [Link]

  • ResearchGate. (2014, December 22). What are the suitable solvent system to start TLC analysis for IAA detection? Retrieved from [Link]

  • OIM Chemical. (2022, July 7). Activated Alumina vs Silica Gel. Retrieved from [Link]

  • Stream Peak. (2023, August 29). Activated Alumina vs. Silica Gel l Comparing Desiccant Types. Retrieved from [Link]

  • YMER. (n.d.). To Study the Efficiency of Different Solvent Systems for TLC Separation of Ball Pen Inks. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - Palladium catalyzed dual C-H functionalization of indoles with cyclic diaryliodoniums, an approach to ring fused carbazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) HPLC chromatogram of (R, S)-ethyl indoline-2-carboxylate; (b) The... Retrieved from [Link]

  • ShenZhen Chem Enviro Technology Co.,Ltd. (n.d.). Activated Alumina vs Silica Gel. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Pharma Growth Hub. (2022, December 23). Effect of Triethylamine in the Mobile Phase on the Retention in RPLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • MDPI. (2024, January 29). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from [Link]

  • Organic Syntheses. (1977). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-ethyl-indole (CAS 1484-19-1). Retrieved from [Link]

Sources

Navigating the Synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate is a critical step in the development of various pharmacologically active compounds. While the synthesis is well-established, scaling up this process from the laboratory bench to pilot plant or industrial production can present a unique set of challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the scale-up of this important indole derivative.

I. Troubleshooting Guide: From Low Yields to Impurity Woes

This section is designed to help you diagnose and resolve specific problems that may arise during the synthesis and purification of Ethyl 3-methyl-1H-indole-2-carboxylate, primarily focusing on the widely used Fischer Indole Synthesis route.

Issue 1: Lower Than Expected Yield of Ethyl 3-methyl-1H-indole-2-carboxylate

Question: We are performing a Fischer Indole Synthesis to produce Ethyl 3-methyl-1H-indole-2-carboxylate, but our yields are consistently low upon scale-up. What are the likely causes and how can we improve them?

Answer:

Low yields during the scale-up of the Fischer Indole Synthesis are a common frustration. The issue often stems from a combination of factors that become more pronounced at a larger scale. Here’s a breakdown of potential causes and actionable solutions:

  • Incomplete Hydrazone Formation: The initial condensation of phenylhydrazine with ethyl pyruvate to form the corresponding hydrazone is a crucial equilibrium-driven reaction. On a larger scale, inefficient mixing or inadequate water removal can shift the equilibrium back towards the starting materials, reducing the overall yield.

    • Troubleshooting Protocol:

      • Azeotropic Water Removal: When scaling up, ensure efficient removal of water. If your solvent system allows, consider using a Dean-Stark apparatus.

      • Reaction Monitoring: Monitor the formation of the hydrazone by Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion before proceeding with the cyclization step.

      • pH Control: The condensation reaction is typically acid-catalyzed. Ensure consistent and optimal pH across the larger reaction volume.

  • Suboptimal Cyclization Conditions: The acid-catalyzed cyclization of the hydrazone to the indole is the core of the Fischer synthesis and is highly sensitive to reaction conditions.

    • Causality: The choice of acid catalyst, reaction temperature, and reaction time are all critical parameters. What works on a small scale may not be optimal for a larger batch due to differences in heat and mass transfer.

    • Troubleshooting Protocol:

      • Catalyst Screening at Scale: While laboratory-scale experiments might use a variety of Brønsted or Lewis acids, for scale-up, polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) often provide better results due to their dehydrating properties and ability to promote the key[1][1]-sigmatropic rearrangement.[2][3]

      • Temperature Optimization: The Fischer Indole Synthesis is often exothermic. On a larger scale, poor heat dissipation can lead to localized "hot spots," causing decomposition of starting materials, intermediates, or the final product. A carefully controlled temperature profile is essential. It is recommended to perform a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.

      • Gradual Addition: Instead of adding the catalyst all at once, a slow, controlled addition can help manage the exotherm and maintain a more consistent reaction temperature.

  • Side Reactions and Impurity Formation: At elevated temperatures and in the presence of strong acids, a number of side reactions can occur, consuming your starting materials and reducing the yield of the desired product.

    • Common Side Products: These can include products of intermolecular condensation, rearrangement byproducts, and degradation products. For instance, the presence of residual starting materials can lead to the formation of complex mixtures that are difficult to separate.

    • Troubleshooting Protocol:

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions, which can be more prevalent at the higher temperatures sometimes used in scale-up.

      • Process Analytical Technology (PAT): Employing in-situ monitoring techniques like FTIR or Raman spectroscopy can provide real-time information about the reaction progress and the formation of any major byproducts, allowing for timely adjustments to the reaction conditions.

Issue 2: Presence of Persistent Impurities in the Final Product

Question: After purification, our batches of Ethyl 3-methyl-1H-indole-2-carboxylate are still showing significant impurities by HPLC. What are these impurities and how can we effectively remove them?

Answer:

The purity of the final product is paramount, especially in pharmaceutical applications. Understanding the nature of the impurities is the first step towards their effective removal.

  • Common Impurities and Their Origins:

    • Unreacted Phenylhydrazine and Ethyl Pyruvate: Incomplete reaction is a common source of these impurities.

    • 3-Methyl-1H-indole-2-carboxylic Acid: This impurity arises from the hydrolysis of the ethyl ester during the work-up or purification, especially if the product is exposed to acidic or basic conditions for extended periods at elevated temperatures.[4]

    • Isomeric Indoles: Depending on the substitution pattern of the starting phenylhydrazine, the formation of regioisomeric indole products is possible, though less common for this specific target.

    • Oxidation Products: Indoles can be susceptible to oxidation, leading to colored impurities. This is often indicated by a pinkish or brownish hue in the final product.[4]

    • Polymeric Byproducts: Under harsh acidic conditions and high temperatures, polymerization of the indole product or intermediates can occur, leading to intractable tars.

  • Purification Strategies for Scale-Up:

    • Recrystallization: This is often the most effective and scalable method for purifying solid products.

      • Solvent Selection: The choice of solvent is critical. For Ethyl 3-methyl-1H-indole-2-carboxylate, a mixed solvent system of ethanol and water is often effective. The crude product is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy. Upon slow cooling, the purified product crystallizes out. Other potential solvent systems include ethyl acetate/hexane and isopropanol/water.

      • Protocol: Recrystallization of Ethyl 3-methyl-1H-indole-2-carboxylate

        • Dissolve the crude product in a minimal amount of hot ethanol.

        • While the solution is still hot, add activated carbon to adsorb colored impurities and filter the hot solution through a pad of celite.

        • Slowly add hot water to the filtrate until the first sign of persistent cloudiness.

        • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

        • Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

    • Column Chromatography: While less practical for very large-scale production, column chromatography can be an effective method for removing stubborn impurities at the pilot scale or for producing highly pure material.

      • Stationary Phase: Silica gel is the most common stationary phase.

      • Mobile Phase: A gradient of ethyl acetate in hexane is typically used. The less polar product will elute before more polar impurities like the corresponding carboxylic acid.

Issue 3: Discoloration of the Final Product

Question: Our final product, which should be an off-white to pale yellow solid, is often discolored (pink, brown, or even black). What causes this, and how can we prevent it?

Answer:

Discoloration is a common indicator of impurity and is often caused by oxidation or the presence of highly conjugated byproducts.

  • Causes of Discoloration:

    • Oxidation: The indole nucleus can be susceptible to air oxidation, especially in the presence of light and trace metal impurities. This can lead to the formation of colored oligomers or degradation products.

    • Residual Acid/Base: Trace amounts of acid or base from the reaction or work-up can catalyze degradation and color formation over time.

    • High Temperatures: Prolonged exposure to high temperatures during the reaction, work-up, or drying can lead to thermal decomposition and the formation of colored byproducts.

  • Prevention and Remediation:

    • Inert Atmosphere: As mentioned earlier, running the reaction and handling the product under an inert atmosphere can significantly reduce oxidative discoloration.

    • Thorough Washing and Neutralization: During the work-up, ensure that the product is thoroughly washed to remove any residual acid or base. A final wash with a saturated sodium bicarbonate solution followed by water is recommended.

    • Use of Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) during the final stages of purification or to the storage container can help prevent oxidation.

    • Activated Carbon Treatment: As described in the recrystallization protocol, treatment with activated carbon is an effective way to remove colored impurities.

    • Storage Conditions: Store the final product in a cool, dark place, preferably under an inert atmosphere, to minimize degradation over time.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis and scale-up of Ethyl 3-methyl-1H-indole-2-carboxylate.

Q1: What are the primary safety concerns when scaling up the Fischer Indole Synthesis?

A1: The Fischer Indole Synthesis can be exothermic, and on a large scale, the risk of a thermal runaway reaction is a significant concern. It is crucial to have a robust cooling system and to monitor the internal temperature of the reactor closely. The use of strong acids like polyphosphoric acid or sulfuric acid also presents handling and corrosion risks. Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. A thorough process safety review, including a Hazard and Operability (HAZOP) study, is essential before attempting a large-scale synthesis.

Q2: Are there alternative synthesis routes to the Fischer Indole Synthesis for this molecule, and what are their scale-up challenges?

A2: Yes, the Japp-Klingemann reaction is a viable alternative for preparing the necessary phenylhydrazone intermediate, which can then be cyclized to the indole.[5][6]

  • Japp-Klingemann Reaction: This reaction involves the coupling of an aryl diazonium salt with a β-keto ester (in this case, ethyl 2-methylacetoacetate) to form a hydrazone.

  • Scale-up Challenges:

    • Diazonium Salt Instability: Aryl diazonium salts can be unstable and potentially explosive, especially when isolated. It is often preferable to generate and use them in situ at low temperatures.

    • pH Control: The coupling reaction is highly pH-dependent. Careful control of pH is necessary to ensure good yields and minimize the formation of byproducts.

    • Side Reactions: Side reactions such as the formation of tars and other colored impurities can occur if the reaction conditions are not carefully controlled. The use of phase-transfer catalysts has been shown to improve yields and reduce side reactions in some cases.[6]

Q3: How can we optimize the reaction parameters for the Fischer Indole Synthesis on a larger scale?

A3: Optimization for scale-up should be a data-driven process. Design of Experiments (DoE) is a powerful statistical tool that can be used to systematically investigate the effects of multiple variables (e.g., temperature, catalyst loading, reaction time, solvent composition) on the yield and purity of the product. This approach allows for the identification of optimal reaction conditions with a minimal number of experiments.

Q4: What analytical techniques are essential for monitoring the reaction and ensuring the quality of the final product?

A4: A robust analytical strategy is crucial for successful scale-up.

  • In-Process Control (IPC):

    • TLC: A quick and simple method for monitoring the disappearance of starting materials and the appearance of the product.

    • HPLC: Provides quantitative data on the conversion and the formation of impurities.

    • In-situ Spectroscopy (FTIR/Raman): As mentioned earlier, these techniques can provide real-time monitoring of the reaction.

  • Final Product Quality Control:

    • HPLC: To determine the purity of the final product.

    • NMR (¹H and ¹³C): To confirm the structure of the product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Melting Point: A sharp melting point is a good indicator of purity.

    • Residual Solvent Analysis (by GC): To ensure that residual solvents are below acceptable limits.

III. Data Presentation and Visualization

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent SystemRationale
RecrystallizationEthanol/WaterGood solubility of the product in hot ethanol and poor solubility in cold aqueous ethanol, allowing for efficient crystallization.
Ethyl Acetate/HexaneThe product is moderately soluble in ethyl acetate and poorly soluble in hexane, making it a good system for precipitating the product.
Column ChromatographyHexane/Ethyl Acetate GradientAllows for the separation of the desired product from both less polar and more polar impurities.

Diagram 1: Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification Phenylhydrazine Phenylhydrazine Hydrazone_Formation Condensation (Acid Catalyst, Water Removal) Phenylhydrazine->Hydrazone_Formation Ethyl_Pyruvate Ethyl Pyruvate Ethyl_Pyruvate->Hydrazone_Formation Hydrazone Hydrazone Hydrazone_Formation->Hydrazone Cyclization Fischer Indolization (Acid Catalyst, Heat) Hydrazone->Cyclization Crude_Product Crude Ethyl 3-methyl-1H- indole-2-carboxylate Cyclization->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Pure_Product Pure Ethyl 3-methyl-1H- indole-2-carboxylate Purification->Pure_Product

Caption: A simplified workflow for the production of Ethyl 3-methyl-1H-indole-2-carboxylate via the Fischer Indole Synthesis.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Hydrazone Check Hydrazone Formation (TLC/HPLC) Start->Check_Hydrazone Incomplete_Hydrazone Incomplete Reaction Check_Hydrazone->Incomplete_Hydrazone Yes Check_Cyclization Check Cyclization Step (TLC/HPLC for starting hydrazone) Check_Hydrazone->Check_Cyclization Complete Optimize_Hydrazone Optimize Condensation: - Efficient Water Removal - Adjust Catalyst/pH Incomplete_Hydrazone->Optimize_Hydrazone Incomplete_Cyclization Incomplete Cyclization Check_Cyclization->Incomplete_Cyclization Yes Check_Impurities Analyze Impurity Profile (HPLC/MS) Check_Cyclization->Check_Impurities Complete Optimize_Cyclization Optimize Cyclization: - Catalyst Screening (PPA, Eaton's) - Temperature Control - Gradual Catalyst Addition Incomplete_Cyclization->Optimize_Cyclization High_Impurities High Level of Byproducts Check_Impurities->High_Impurities Yes Minimize_Side_Reactions Minimize Side Reactions: - Inert Atmosphere - Lower Temperature - Optimize Reaction Time High_Impurities->Minimize_Side_Reactions

Caption: A decision tree to guide troubleshooting efforts for low yields in the synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate.

IV. References

  • Hughes, G. K., & Ritchie, E. (1949). The Fischer Indole Synthesis. Nature, 164(4176), 835–836. Retrieved from [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]

  • Taber, D. F., & Stachel, S. J. (2017). Fischer Indole Synthesis. In Organic Syntheses (Vol. 94, pp. 230-240). John Wiley & Sons, Inc. Retrieved from [Link]

  • Li, J. J. (2021). Fischer Indole Synthesis. In Name Reactions: A Collection of Detailed Reaction Mechanisms (pp. 229-231). Springer. Retrieved from [Link]

  • Al-Zoubi, R. M., & Al-Mughaid, H. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(11), 3333. Retrieved from [Link]

  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205. Retrieved from [Link]

  • Gassman, P. G., & van Bergen, T. J. (1977). Indoles from Anilines: Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 56, 72. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54136-54158. Retrieved from [Link]

  • Wang, X., et al. (2019). Fischer indole synthesis in DMSO/AcOH/H₂O under continuous flow conditions. RSC Advances, 9(28), 16053-16057. Retrieved from [Link]

  • Chen, J., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 834-845. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

  • Wang, S. L., & Su, C. F. (2006). PTC-Promoted Japp—Klingmann Reaction for the Synthesis of Indole Derivatives (IV). Journal of the Chinese Chemical Society, 53(4), 931-938. Retrieved from [Link]

  • Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1599. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing Ethyl 3-methyl-1H-indole-2-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-methyl-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability of this compound in solution. Our goal is to equip you with the knowledge to mitigate degradation, ensure the integrity of your experiments, and accelerate your research and development efforts.

Introduction: Understanding the Instability of Ethyl 3-methyl-1H-indole-2-carboxylate

Ethyl 3-methyl-1H-indole-2-carboxylate is a valuable building block in medicinal chemistry and drug discovery.[1][2] However, its inherent chemical structure, featuring an electron-rich indole ring and an ethyl ester functional group, renders it susceptible to degradation in solution. The primary pathways of degradation are hydrolysis of the ester linkage and oxidation of the indole nucleus. These processes can be influenced by a variety of experimental conditions, including pH, temperature, light exposure, and the presence of catalysts such as metal ions.[3] Understanding these degradation pathways is the first step toward preventing them.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of Ethyl 3-methyl-1H-indole-2-carboxylate solutions.

Issue 1: Loss of Compound Potency or Purity Over Time

Q1: I prepared a stock solution of Ethyl 3-methyl-1H-indole-2-carboxylate in DMSO, but I'm seeing a decrease in its expected activity in my assays. What could be the cause?

A1: The loss of activity is likely due to the chemical degradation of the parent compound. The two primary culprits are hydrolysis and oxidation. Even in a relatively non-polar solvent like DMSO, residual water can lead to slow hydrolysis of the ethyl ester to the corresponding carboxylic acid, especially if the solution is not stored under anhydrous conditions. Furthermore, exposure to air and light can promote oxidation of the indole ring.

Troubleshooting Steps:

  • Confirm Degradation: Analyze your stock solution using High-Performance Liquid Chromatography (HPLC) to identify and quantify the parent compound and any potential degradation products.[4]

  • Solvent Purity: Ensure you are using anhydrous, high-purity DMSO.

  • Storage Conditions: Store your stock solutions at low temperatures (-20°C or -80°C) and protected from light in amber vials. Purging the vial with an inert gas like argon or nitrogen before sealing can also minimize oxidation.

Q2: My solution has developed a yellow or brownish tint. What does this indicate?

A2: Color change is a common indicator of indole ring oxidation.[5][6] The indole nucleus is highly susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to light, heat, and the presence of oxygen or metal ions.

Preventative Measures:

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of Ethyl 3-methyl-1H-indole-2-carboxylate immediately before use.

  • Degas Solvents: For sensitive experiments, degas your solvents to remove dissolved oxygen.

  • Consider Antioxidants: The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, can help to quench free radicals and inhibit oxidative degradation.[7][8]

Issue 2: Inconsistent Experimental Results

Q3: I'm observing significant variability between experiments using the same stock solution. Could this be a stability issue?

A3: Yes, inconsistent results are a hallmark of a degrading compound. As the concentration of the active parent molecule decreases and the concentration of degradation products increases, the biological or chemical effects you are measuring will change.

Workflow for Ensuring Consistency:

Caption: Recommended workflow for handling solutions to ensure experimental consistency.

Issue 3: Appearance of Unexpected Peaks in Analytical Data

Q4: My HPLC analysis of a stored solution shows new peaks that were not present in the freshly prepared sample. What are these?

A4: These new peaks are very likely degradation products. The primary degradation products to expect are:

  • 3-methyl-1H-indole-2-carboxylic acid: The product of ester hydrolysis.[9][10] This compound is more polar than the parent ester and will have a shorter retention time on a reverse-phase HPLC column.

  • Oxidized derivatives: Oxidation can occur at several positions on the indole ring or the 3-methyl group, leading to a variety of products with different polarities.[11][12]

Diagnostic Approach:

To confirm the identity of these peaks, you can perform forced degradation studies.[13] By intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, oxidizing agent, heat, UV light), you can generate the degradation products and compare their retention times with the unknown peaks in your stored solution.

Preventative Measures and Best Practices

Proactive measures are the most effective way to ensure the stability of your Ethyl 3-methyl-1H-indole-2-carboxylate solutions.

Solvent Selection and Preparation
  • Recommended Solvents: For stock solutions, anhydrous dimethyl sulfoxide (DMSO) or ethanol are commonly used. For aqueous working solutions, prepare them fresh from a concentrated stock immediately before use.

  • Solvent Quality: Always use high-purity, anhydrous solvents from a reputable supplier.

  • Inert Atmosphere: When preparing and storing solutions, purging the vial with an inert gas (argon or nitrogen) can significantly reduce oxidation.

pH and Buffer Considerations

The stability of the ester linkage is highly pH-dependent.

  • Acidic to Neutral pH: The compound is most stable in a slightly acidic to neutral pH range (pH 4-7).

  • Alkaline pH: Avoid basic conditions (pH > 8) as they will catalyze the rapid hydrolysis of the ethyl ester to the corresponding carboxylic acid.[14][15]

Storage Conditions
ParameterRecommended ConditionRationale
Temperature -20°C to -80°CReduces the rate of all chemical degradation reactions.
Light Protect from light (use amber vials)Minimizes photodegradation of the indole ring.[16]
Atmosphere Store under an inert gas (Ar or N₂)Prevents oxidation by atmospheric oxygen.
Container Tightly sealed glass vialsPrevents solvent evaporation and exposure to moisture and air.
Use of Stabilizers

For long-term storage or applications where stability is critical, consider the addition of a stabilizer.

  • Antioxidants: Butylated hydroxytoluene (BHT) or Vitamin E (α-tocopherol) at a concentration of 0.01-0.1% can be effective in preventing oxidation.[7]

Degradation Pathways

Understanding the chemical transformations that Ethyl 3-methyl-1H-indole-2-carboxylate can undergo is crucial for troubleshooting.

Hydrolysis

The ester functional group can be hydrolyzed under both acidic and basic conditions, although the rate is significantly faster under basic conditions.

Hydrolysis_Pathway reactant Ethyl 3-methyl-1H-indole-2-carboxylate product 3-methyl-1H-indole-2-carboxylic acid + Ethanol reactant->product H₂O / H⁺ or OH⁻

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Oxidation

The indole ring is electron-rich and susceptible to oxidation. The 3-methyl group can also be a site of oxidation.

Oxidation_Pathways Parent Ethyl 3-methyl-1H-indole-2-carboxylate Oxidation_Ring Ring-Oxidized Products (e.g., Oxindoles) Parent->Oxidation_Ring [O] (Air, Light, Metal Ions) Oxidation_Methyl Side-Chain Oxidized Products (e.g., Indole-3-methanol derivative) Parent->Oxidation_Methyl [O] (Peroxides, Enzymes)

Caption: Potential oxidative degradation pathways of the indole nucleus.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution
  • Weigh the desired amount of Ethyl 3-methyl-1H-indole-2-carboxylate in a clean, dry amber glass vial.

  • Add the required volume of anhydrous DMSO to achieve the target concentration.

  • If desired, add BHT to a final concentration of 0.05% (w/v).

  • Gently flush the headspace of the vial with a stream of nitrogen or argon gas for 10-15 seconds.

  • Immediately cap the vial tightly.

  • Vortex briefly until the solid is completely dissolved.

  • Store at -80°C.

Protocol 2: HPLC Method for Purity Assessment

This is a general method that may require optimization for your specific instrumentation and application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Expected Results: The parent compound will have a specific retention time. Degradation products, such as the hydrolyzed carboxylic acid, will typically elute earlier (being more polar). Oxidized products may elute earlier or later depending on their structure.

References

  • Periyasami, A., & Kumaraguru, N. (2025). Comparative And Kinetic Investigation Of Oxidation Of 3- Methylindole By Potassium Bromate In Two Different Solvents. International Journal of Environmental Sciences, 11(18s).
  • Ma, F., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2688.
  • Al-Hourani, B. J., et al. (2016).
  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9.
  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205.
  • Banu, H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(13), 3045.
  • Hassan, A., et al. (2022).
  • Fitzgerald, P., et al. (1955). Kinetic studies in ester hydrolysis. Journal of the Chemical Society (Resumed), 327.
  • Di Mola, A., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(1), 72.
  • El-Sayed, A. A. Y., et al. (2015). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Journal of Heterocyclic Chemistry, 52(5), 1348-1355.
  • van der Westhuizen, J. H., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 94, 1039-1044.
  • Czerwińska, K., et al. (2021). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Pharmaceuticals, 14(11), 1162.
  • Koji, Y., et al. (2019). Metal complexes involving indole rings: Structures and effects of metal–indole interactions. Inorganica Chimica Acta, 495, 118968.
  • BenchChem. (2025). Common impurities in methyl indole-3-carboxylate and their removal. BenchChem Technical Support.
  • Zhou, L., et al. (2007). Selective dehydrogenation/oxygenation of 3-methylindole by cytochrome p450 enzymes. Drug Metabolism and Disposition, 35(7), 1076-1082.
  • de Villiers, K. A., et al. (2021). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases, 7(8), 2315-2326.
  • Ravelli, D., et al. (2019). Visible light-mediated chemistry of indoles and related heterocycles. Chemical Society Reviews, 48(15), 4169-4193.
  • Packer, J., et al. (1955). 32. The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of. Journal of the Chemical Society (Resumed), 327-332.
  • Das, S., et al. (2023). Metal-free C–H Borylation and Hydroboration of Indoles. ACS Omega, 8(40), 37035-37045.
  • Adebiyi, O. A., et al. (2023). Role of Food Antioxidants in Modulating Gut Microbial Communities: Novel Understandings in Intestinal Oxidative Stress Damage and Their Impact on Host Health. Foods, 12(15), 2848.
  • Strauss, C. R., & Trainor, R. W. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 51(8), 703-706.
  • Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(5), 1095.
  • LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
  • Xue, L., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543-11561.
  • MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules.
  • Organic Syntheses. (1984). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 62, 191.
  • Wang, L., et al. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride.
  • Singh, S., et al. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Organic Synthesis, 20(6), 626-653.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis, 5(1), 1-15.
  • Chemistry, B. (2020, September 24). Kinetic study of Ester hydrolysis [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Bentarfa, K., et al. (2023). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 20(6), 626-653.
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  • C-S, C., et al. (2002). Antioxidant and Cytoprotective Activity of Indole Derivatives Related to Melatonin. Journal of Pineal Research, 32(2), 77-84.
  • Walker, T. W., & Vlachos, D. G. (2022). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates.
  • Bray, T. M., & Kubow, S. (1985). Involvement of Free Radicals in the Mechanism of 3-Methylindole-Induced Pulmonary Toxicity. Environmental Health Perspectives, 64, 61-67.
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  • Xue, L., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543-11561.
  • Kumar, V. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).

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Technical Support Center: Monitoring the Synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into monitoring and troubleshooting this important synthesis. The indole scaffold is a cornerstone in many natural products and pharmaceutical compounds, making robust and reliable synthetic monitoring crucial for success.[1]

The most common and versatile method for this synthesis is the Fischer indole synthesis, a classic reaction that forms the indole ring from a phenylhydrazine and a suitable ketone or aldehyde under acidic conditions.[2][3] This guide focuses on monitoring the Fischer synthesis of the title compound, which typically proceeds via the reaction of phenylhydrazine with ethyl 2-methylacetoacetate.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the reaction monitoring process in a practical question-and-answer format.

Reaction Monitoring: Thin-Layer Chromatography (TLC)

Question 1: My TLC plate shows multiple spots, including a persistent starting material spot, even after several hours. What is happening and what should I do?

Answer: This is a classic sign of an incomplete or stalled reaction. Several factors could be at play:

  • Causality (The "Why"): The Fischer indole synthesis is acid-catalyzed.[3][4] The acid facilitates the critical steps of hydrazone isomerization and the subsequent[4][4]-sigmatropic rearrangement.[2][5] Insufficient or inappropriate catalyst activity is the most common reason for a stalled reaction. Temperature also plays a crucial role; if it's too low, the activation energy for the rearrangement may not be met.

  • Troubleshooting Steps:

    • Verify Catalyst Activity: Ensure your acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, ZnCl₂) is not old or hydrated.[3][6] If using a Lewis acid like ZnCl₂, ensure it is anhydrous.

    • Increase Catalyst Loading: A substoichiometric amount of catalyst may not be enough. Consider a modest increase in the catalyst concentration.

    • Check Temperature: Confirm your reaction is at the appropriate temperature. Many Fischer indolizations require elevated temperatures to proceed efficiently.

    • Monitor the Intermediate: The first step is the formation of the phenylhydrazone intermediate.[3] This intermediate should be visible on the TLC plate (often as a new spot with an Rf between the two starting materials). If you don't see this intermediate forming, there may be an issue with your starting materials.

Question 2: The reaction mixture has turned dark brown or black, and my TLC plate is streaky and difficult to interpret. Is the experiment a failure?

Answer: Not necessarily, but it requires immediate attention.

  • Causality (The "Why"): Dark coloration and tar formation are typically signs of product or starting material degradation. This often occurs when the acid catalyst is too strong or the temperature is too high for the specific substrates.[4] The indole ring, once formed, can be sensitive to harsh acidic conditions, leading to polymerization or other side reactions.

  • Troubleshooting Steps:

    • Re-evaluate Conditions: The combination of a strong Brønsted acid (like H₂SO₄) and high heat can be detrimental.[4] Consider switching to a milder Lewis acid (e.g., ZnCl₂) or using a weaker Brønsted acid like acetic acid, which can also serve as the solvent.[3][7]

    • Temperature Control: Reduce the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one.

    • TLC Dilution: When spotting your TLC plate, dilute the sample significantly with your solvent (e.g., ethyl acetate). Highly concentrated, dark mixtures will always streak.

    • Carry Forward with Caution: If a faint product spot is visible, you may still be able to isolate some product. Proceed to the workup and prepare for a more challenging purification via column chromatography.

Question 3: How do I choose the right solvent system for my TLC analysis?

Answer: The goal is to achieve good separation between your starting materials (phenylhydrazine and ethyl 2-methylacetoacetate), the intermediate phenylhydrazone, and the final indole product.

  • General Principle: Indoles are moderately polar. The starting materials have different polarities (phenylhydrazine is more polar than the ketoester). A good starting point is a mixture of a non-polar and a moderately polar solvent.

  • Recommended Systems:

    • Hexane/Ethyl Acetate (e.g., 4:1 or 3:1 v/v): This is the most common and effective system. The non-polar hexane moves less polar compounds up the plate, while the ethyl acetate helps elute the more polar ones.

    • Toluene/Ethyl Acetate (e.g., 9:1 v/v): This can be a good alternative if you need to adjust selectivity.[7]

  • Optimization: Aim for an Rf value of 0.25 - 0.35 for your target product. This Rf provides the best separation for column chromatography. If your product spot is too high (high Rf), increase the proportion of the non-polar solvent (hexane). If it's too low (low Rf), increase the proportion of the polar solvent (ethyl acetate).

Compound Type Typical Polarity Expected TLC Rf (Hexane/EtOAc 4:1)
Ethyl 2-methylacetoacetateLowHigh (e.g., 0.7 - 0.8)
PhenylhydrazineModerate-HighLow (e.g., 0.1 - 0.2)
Phenylhydrazone IntermediateModerateIntermediate (e.g., 0.4 - 0.5)
Ethyl 3-methyl-1H-indole-2-carboxylate Moderate Target (e.g., 0.25 - 0.35)
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC)

Question 4: I am monitoring my reaction with reverse-phase HPLC. Why am I seeing a broad peak for my product?

Answer: Peak broadening in reverse-phase HPLC for indole derivatives can often be traced to interactions with the silica backbone of the column or suboptimal mobile phase conditions.

  • Causality (The "Why"): The slightly acidic N-H proton and the lone pair on the indole nitrogen can interact with residual silanol groups on the C18 stationary phase, leading to tailing and broadening. Furthermore, the pH of the mobile phase can affect the protonation state of your molecule and its interaction with the column.

  • Troubleshooting Steps:

    • Mobile Phase pH: Use a mobile phase with a low pH. Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to both the water and organic solvent (acetonitrile or methanol) will suppress the ionization of residual silanols and ensure the indole is in a single protonation state, leading to sharper peaks.[8]

    • Use a High-Purity Column: Modern, end-capped C18 columns have fewer free silanol groups and are better suited for analyzing basic compounds like indoles.

    • Check for Overload: Injecting too concentrated a sample can cause peak broadening. Dilute your sample and re-inject.

Experimental Workflow & Protocols

Workflow for Synthesis and Monitoring

The following diagram illustrates the general workflow for the Fischer indole synthesis, highlighting the crucial role of in-process monitoring.

Fischer_Indole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification P1 Combine Phenylhydrazine & Ethyl 2-methylacetoacetate P2 Add Acid Catalyst (e.g., Acetic Acid) P1->P2 Form Hydrazone Intermediate R1 Heat Reaction Mixture (e.g., 80-110°C) P2->R1 R2 Withdraw Aliquot for Analysis R1->R2 R3 Perform TLC or HPLC Analysis R2->R3 R4 Decision: Reaction Complete? R3->R4 R4->R1 No, Continue Heating W1 Cool & Quench Reaction R4->W1 Yes W2 Liquid-Liquid Extraction W1->W2 W3 Dry & Concentrate Organic Layer W2->W3 W4 Purify by Column Chromatography W3->W4 W5 Characterize Final Product W4->W5

Caption: Workflow for Fischer Indole Synthesis.

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
  • Preparation: Prepare a TLC developing chamber with a filter paper wick and a shallow pool (0.5 cm) of your chosen eluent (e.g., Hexane:Ethyl Acetate 4:1). Cover and let the atmosphere saturate for 5-10 minutes.

  • Spotting: Using a capillary tube, withdraw a tiny amount of the reaction mixture. Dilute this aliquot in a small vial with ~0.5 mL of ethyl acetate.

  • On a silica TLC plate, spot the diluted reaction mixture. It is good practice to also spot the starting materials on separate lanes for comparison.

  • Development: Place the TLC plate in the saturated chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots. If needed, further visualization can be done using a potassium permanganate stain.

  • Analysis: Compare the spots in the reaction lane to the starting material lanes. The disappearance of starting material spots and the appearance of a new product spot indicates reaction progress.[3] Calculate the Rf value for the product spot.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues identified during TLC monitoring.

Troubleshooting_TLC Start Analyze TLC Plate Q1 Is Starting Material (SM) still present? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Reaction appears complete. Proceed to workup. Q1->A1_No No Q2 Is the TLC streaky or showing dark baseline? A1_Yes->Q2 A2_Yes Potential Degradation Q2->A2_Yes Yes A2_No Clean Reaction Q2->A2_No No Action2 Reduce Temperature. Use milder acid catalyst. Dilute TLC sample more. A2_Yes->Action2 Action1 Check Reaction Temp. & Catalyst Activity. Consider longer time. A2_No->Action1

Caption: TLC Troubleshooting Decision Tree.

References

  • Title: Fischer indole synthesis Source: Grokipedia URL
  • Title: Fischer indole synthesis – Knowledge and References Source: Taylor & Francis URL
  • Title: Troubleshooting common issues in Fischer indole synthesis from hydrazones Source: Benchchem URL
  • Title: Fischer Indole Synthesis Source: J&K Scientific LLC URL
  • Title: Fischer Indole Synthesis - YouTube Source: YouTube URL
  • Title: New 3H-Indole Synthesis by Fischer's Method. Part I.
  • Title: Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure Source: Organic Syntheses URL
  • Title: 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure Source: Organic Syntheses URL
  • Title: Problems with Fischer indole synthesis : r/Chempros - Reddit Source: Reddit URL
  • Title: Methods of indole synthesis: Part III (Fischer indole synthesis)
  • Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source: MDPI URL
  • Title: (PDF) New 3H-Indole Synthesis by Fischer's Method.
  • Title: (PDF) Efficient Synthesis of Poly(2-ethyl-3-methylindole)
  • Title: Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)
  • Title: Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • Title: Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography Source: PubMed URL

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Validation & Comparative

Ethyl 3-methyl-1H-indole-2-carboxylate analogs as GSK-3β inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Ethyl 3-methyl-1H-indole-2-carboxylate Analogs as GSK-3β Inhibitors: A Comparative Technical Guide

Executive Summary

This technical guide evaluates the utility of Ethyl 3-methyl-1H-indole-2-carboxylate and its structural analogs as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). While widely recognized as versatile synthetic building blocks, specific functionalized derivatives of this scaffold have emerged as potent ATP-competitive inhibitors. This guide contrasts these indole-based analogs with industry-standard reference inhibitors (CHIR99021, SB216763), detailing their Structure-Activity Relationship (SAR), synthesis protocols, and experimental validation workflows.

Target Validation: The GSK-3β Signaling Nexus

GSK-3β is a constitutively active serine/threonine kinase governing glycogen metabolism, Wnt signaling, and neurodevelopment. Its dysregulation is implicated in Alzheimer’s disease (tau hyperphosphorylation), Type 2 Diabetes (insulin resistance), and various cancers.

Mechanism of Action: In the absence of Wnt ligands, GSK-3β phosphorylates


-catenin, marking it for ubiquitination and proteasomal degradation. Inhibitors of GSK-3β stabilize 

-catenin, allowing its translocation to the nucleus to drive the transcription of Wnt target genes.

GSK3_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Activates Dvl Dishevelled (Dvl) Frizzled->Dvl Recruits GSK3 GSK-3β Complex (Active) Dvl->GSK3 Inhibits BetaCat β-Catenin (Phosphorylated) GSK3->BetaCat Phosphorylates Nucleus Nuclear Translocation GSK3->Nucleus Inhibition leads to Degradation Proteasomal Degradation BetaCat->Degradation Inhibitor Indole Analog (Inhibitor) Inhibitor->GSK3 Blocks ATP Site

Figure 1: The Wnt/GSK-3β signaling cascade. Indole analogs function by competitively binding to the ATP pocket of GSK-3β, preventing


-catenin phosphorylation.

Chemical Space & SAR Analysis

The Ethyl 3-methyl-1H-indole-2-carboxylate scaffold offers a privileged core for kinase inhibition. The indole ring mimics the adenine base of ATP, while the C2 and C3 substituents dictate selectivity and potency.

Structure-Activity Relationship (SAR)
PositionSubstituentEffect on ActivityMechanistic Insight
Indole Core --EssentialMimics ATP adenine ring; forms H-bonds with the hinge region (Val135).
C3 Position Methyl (-CH

)
Critical Fills the hydrophobic gatekeeper pocket; improves van der Waals contact compared to unsubstituted analogs.
C2 Position Ethyl Ester (-COOEt)ModerateProvides H-bond acceptor capability. Often hydrolyzed to acid or converted to carboxamides for nanomolar potency.
C5 Position Halogens (F, Cl)Enhancing Electron-withdrawing groups at C5 increase potency by interacting with deep hydrophobic clefts in the active site.

Comparative Performance Matrix: The following table contrasts the Indole analogs with gold-standard inhibitors.

FeatureEthyl 3-methyl Indole Analogs CHIR99021 (Standard)SB216763 (Standard)
Class Indole-2-carboxylate / CarboxamideAminopyrimidineMaleimide
IC

(GSK-3β)
0.1 – 5.0

M (Analog dependent)
~4 nM~34 nM
Selectivity Moderate (Tunable via C2/C5)High (Kinase selective)Moderate (Hits CDKs)
Solubility Low to Moderate (Lipophilic)HighLow
Primary Use Lead optimization, Novel IPStem cell differentiationMechanistic probe

Expert Insight: While CHIR99021 is more potent, Indole-2-carboxylates are valuable because they are easily synthesized and modified. The C5-substituted derivatives (e.g., 5-Fluoro or 5-Chloro) often show a 10-fold increase in potency over the unsubstituted parent ester.

Experimental Protocols

A. Synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate

Methodology: Fischer Indole Synthesis via Japp-Klingemann reaction.[1]

Reagents:

  • Phenylhydrazine hydrochloride (1.0 eq)

  • Ethyl 2-oxobutanoate (1.1 eq) (Source of C3-methyl)

  • Polyphosphoric acid (PPA) or Ethanol/H

    
    SO
    
    
    

Protocol:

  • Hydrazone Formation: Dissolve phenylhydrazine HCl in ethanol. Add ethyl 2-oxobutanoate dropwise at 0°C. Stir for 1 hour. Filter the resulting hydrazone precipitate.

  • Cyclization: Suspend the hydrazone in Polyphosphoric acid (PPA). Heat to 100-110°C for 2-4 hours. Caution: Exothermic reaction.

  • Work-up: Pour the reaction mixture onto crushed ice. Neutralize with saturated NaHCO

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    .[2]
  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Hexane:EtOAc 8:2).

    • Yield: Typically 60-80%.

    • Validation:

      
      H NMR (CDCl
      
      
      
      ) shows characteristic methyl singlet at
      
      
      ~2.6 ppm and ethyl quartet/triplet.
B. In Vitro GSK-3β Kinase Assay (Luminance)

Objective: Determine IC


 values for synthesized analogs.

Reagents:

  • Recombinant human GSK-3β enzyme.

  • Substrate: GSM peptide (RRRPASVPPSPSLSRHS(pS)HQRR).

  • ATP (10

    
    M final).
    
  • Kinase-Glo® Luminescent Kinase Assay (Promega).

Workflow:

  • Preparation: Dilute compounds in DMSO (10 mM stock) to generate a 10-point dose-response curve.

  • Incubation: Mix GSK-3β (5 ng/well), Substrate (20

    
    M), and Compound in reaction buffer (Tris-HCl pH 7.5, MgCl
    
    
    
    , DTT). Incubate 10 min at RT.
  • Reaction Start: Add ATP (10

    
    M). Incubate for 30-60 minutes at 30°C.
    
  • Detection: Add Kinase-Glo® Reagent (equal volume). Incubate 10 min at RT to stabilize luminescent signal.

  • Analysis: Measure luminescence on a plate reader. The signal is inversely proportional to kinase activity (ATP depletion).

  • Calculation: Fit data to a sigmoidal dose-response equation:

    
    
    

Workflow Visualization

The following diagram illustrates the integrated workflow from chemical synthesis to biological validation.

Workflow cluster_0 Chemistry cluster_1 Biology Start Phenylhydrazine + Ethyl 2-oxobutanoate Cyclization Fischer Cyclization (Acid Catalyst) Start->Cyclization Scaffold Ethyl 3-methyl- indole-2-carboxylate Cyclization->Scaffold Deriv C5-Substitution / Amide Conversion Scaffold->Deriv Screen Kinase-Glo Assay (In Vitro) Deriv->Screen Cell Cellular Assay (β-catenin stabilization) Screen->Cell If IC50 < 10µM Hit Lead Candidate (IC50 < 1 µM) Cell->Hit

Figure 2: Integrated development workflow for Indole-2-carboxylate GSK-3β inhibitors.

References

  • Comparison of GSK-3 Inhibitors

    • Title: CHIR99021 is a highly selective inhibitor of GSK-3.
    • Source: ResearchG
    • URL:[Link]

  • Indole Synthesis & Activity

    • Title: Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstituted 1H-indole Deriv
    • Source: Asian Journal of Organic & Medicinal Chemistry
    • URL:[Link]

  • Microwave-Assisted Synthesis

    • Title: Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid.
    • Source: ResearchG
    • URL:[Link]

  • GSK-3β Clinical Relevance

    • Title: Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS.
    • Source: Frontiers in Molecular Neuroscience
    • URL:[Link]

Sources

The Architectural Nuances of Efficacy: A Comparative Guide to the Structure-Activity Relationship of Ethyl 3-methyl-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of ethyl 3-methyl-1H-indole-2-carboxylate derivatives. We will explore how subtle modifications to this privileged scaffold can profoundly influence its biological activity, with a focus on antimicrobial and anticancer applications. This document is intended to serve as a practical resource, offering not only a comparative analysis of derivative performance supported by experimental data but also detailed methodologies to facilitate further research and development.

The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds.[1] Among these, the ethyl 3-methyl-1H-indole-2-carboxylate scaffold presents a particularly interesting platform for drug design. Its inherent structural features, including a modifiable indole nitrogen, a reactive C3 position, and an ester group at C2, offer a multitude of avenues for chemical diversification to tune its pharmacological profile. This guide will dissect the key structural determinants for the antimicrobial and anticancer activities of these derivatives, providing a logical framework for the rational design of more potent and selective therapeutic agents.

I. The Core Scaffold: Ethyl 3-methyl-1H-indole-2-carboxylate as a Bioactive Blueprint

The foundational structure of ethyl 3-methyl-1H-indole-2-carboxylate is the starting point for a diverse array of derivatives with significant therapeutic potential. The inherent biological activity of the indole ring system, coupled with the specific arrangement of the ethyl carboxylate and methyl groups at the 2- and 3-positions respectively, creates a unique electronic and steric environment that can be strategically modified to enhance its interaction with biological targets.

II. Antimicrobial Activity: Deciphering the Structural Code for Bacterial and Fungal Inhibition

Derivatives of the indole-2-carboxylate scaffold have demonstrated notable activity against a range of microbial pathogens. The structure-activity relationship for antimicrobial efficacy is often dictated by the nature and position of substituents on the indole ring.

Key Structural Modifications and Their Impact on Antimicrobial Potency:
  • Substitution at the Indole Nitrogen (N1): Alkylation or arylation at the N1 position can significantly modulate antimicrobial activity. The introduction of bulky or lipophilic groups can enhance membrane permeability, a critical factor for reaching intracellular targets in bacteria.

  • Substitution on the Benzene Ring: The electronic properties of substituents on the benzene portion of the indole nucleus play a crucial role. Electron-withdrawing groups, such as halogens (e.g., chloro-), have been shown to be beneficial for antibacterial activity.[2] This is exemplified by derivatives where a m-chlorophenyl group is present, which have shown potent activity.[2]

  • Modification of the C2-Ester Group: Conversion of the ethyl ester to other functional groups, such as amides or hydrazides, can lead to derivatives with altered solubility and hydrogen bonding capabilities, thereby influencing their interaction with microbial enzymes or other targets. For instance, certain amide derivatives of indole-2-carboxylic acid have shown significant activity against Enterococcus faecalis and Candida albicans.[3]

  • Functionalization at the C3-Methyl Group: While the core topic is the 3-methyl derivative, it's important to note that modifications at this position in related indole scaffolds are a key area of exploration. For instance, the introduction of heterocyclic moieties at the 3-position can lead to compounds with potent and broad-spectrum antimicrobial effects.

Comparative Antimicrobial Activity of Indole-2-Carboxylate Derivatives:
Derivative TypeSubstituent(s)Target Organism(s)MIC (µg/mL)Reference
Indole-triazole derivativem-chlorophenylS. aureus, MRSA, E. coli, B. subtilis6.25[2]
Indole-2-carboxamideVaried amidesEnterococcus faecalis8[3]
Indole-2-carboxamideVaried amidesCandida albicans8[3]

Note: The table presents selected data to illustrate the impact of structural modifications. For a comprehensive understanding, refer to the cited literature.

The mechanism of antimicrobial action for many indole derivatives is believed to involve the disruption of bacterial cell membranes and the inhibition of essential enzymes.[4][5] Some derivatives have also been shown to act as efflux pump inhibitors, restoring the efficacy of existing antibiotics against resistant bacterial strains.[2]

III. Anticancer Activity: Tailoring the Scaffold for Tumor Cell Cytotoxicity

The ethyl 3-methyl-1H-indole-2-carboxylate framework has also served as a template for the development of potent anticancer agents. The SAR for anticancer activity is often linked to the ability of these derivatives to interact with specific molecular targets within cancer cells, such as protein kinases and components of the apoptotic machinery.

Key Structural Determinants for Anticancer Efficacy:
  • Amide Modifications at C2: The conversion of the C2-ethyl ester to various carboxamides is a common and effective strategy for enhancing anticancer activity. The nature of the amine coupled to the indole-2-carboxylic acid core can dramatically influence cytotoxicity. For instance, indole-2-carboxamides bearing a phenethyl moiety have shown greater potency against breast cancer cell lines.[6]

  • Substitution on the Indole Ring: Halogenation, particularly at the 5-position of the indole ring, has been associated with increased anticancer activity. For example, a 5-fluoro substituted derivative demonstrated significant antimitotic activity.[7]

  • Hybrid Molecules: The conjugation of the indole-2-carboxylate scaffold with other pharmacologically active moieties, such as thiazole, can lead to hybrid molecules with potent and multi-targeted anticancer effects.[8][9]

Comparative Anticancer Activity of Indole-2-Carboxamide Derivatives:
DerivativeTarget Cell LineGI50 (µM)Reference
5d (Indole-2-carboxamide)MCF-7 (Breast Cancer)0.95[6]
5e (Indole-2-carboxamide)MCF-7 (Breast Cancer)1.15[6]
5h (Indole-2-carboxamide)MCF-7 (Breast Cancer)1.50[6]
5i (Indole-2-carboxamide)MCF-7 (Breast Cancer)1.25[6]
5j (Indole-2-carboxamide)MCF-7 (Breast Cancer)1.05[6]
5k (Indole-2-carboxamide)MCF-7 (Breast Cancer)1.30[6]
Doxorubicin (Reference)MCF-7 (Breast Cancer)1.10[6]

Note: GI50 is the concentration required to inhibit cell growth by 50%. The data highlights the potent activity of specific indole-2-carboxamide derivatives.

The anticancer mechanism of action for these derivatives is often multi-faceted. Several studies point towards the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[6][8] Furthermore, these compounds have been shown to induce apoptosis (programmed cell death) by triggering DNA damage and modulating the expression of pro- and anti-apoptotic proteins.[7]

IV. Experimental Protocols

To facilitate further research and validation of the findings presented in this guide, detailed experimental protocols for the synthesis of ethyl 3-methyl-1H-indole-2-carboxylate derivatives and the evaluation of their biological activities are provided below.

A. General Synthetic Procedure for Ethyl 3-methyl-1H-indole-2-carboxylate Derivatives (Fischer Indole Synthesis)

The Fischer indole synthesis is a classic and versatile method for the preparation of indole derivatives.[10][11]

Step-by-Step Protocol:

  • Hydrazone Formation: Condense an appropriate aryl hydrazine with ethyl pyruvate in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid).

  • Indolization: Heat the resulting hydrazone in the presence of a catalyst, such as polyphosphoric acid or zinc chloride, to effect cyclization and formation of the indole ring.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired ethyl 3-methyl-1H-indole-2-carboxylate derivative.

For a detailed, specific example of the synthesis of ethyl 3-formyl-1H-indole-2-carboxylate, a related precursor, refer to the work by Jakše et al. (2006).[12]

B. Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

C. Protocol for Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

V. Visualizing the Structure-Activity Landscape and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the general structure-activity relationships and a typical workflow for the synthesis and evaluation of these indole derivatives.

SAR_Summary cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity N1_sub_am N1-Substitution: - Bulky/lipophilic groups ↑ activity Benzene_sub_am Benzene Ring Substitution: - Electron-withdrawing groups (e.g., Cl) ↑ activity C2_mod_am C2-Ester Modification: - Conversion to amides/hydrazides can modulate activity C2_mod_ac C2-Ester Modification: - Conversion to specific carboxamides ↑ activity Indole_sub_ac Indole Ring Substitution: - Halogenation (e.g., 5-Fluoro) ↑ activity Hybridization_ac Molecular Hybridization: - Conjugation with other pharmacophores (e.g., thiazole) ↑ activity Core_Scaffold Ethyl 3-methyl-1H-indole-2-carboxylate Core_Scaffold->N1_sub_am Modifications Core_Scaffold->Benzene_sub_am Core_Scaffold->C2_mod_am Core_Scaffold->C2_mod_ac Modifications Core_Scaffold->Indole_sub_ac Core_Scaffold->Hybridization_ac

Caption: Key Structure-Activity Relationships for Ethyl 3-methyl-1H-indole-2-carboxylate Derivatives.

Workflow Start Design of Derivatives Synthesis Chemical Synthesis (e.g., Fischer Indole Synthesis) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Bio_Assay Biological Evaluation Purification->Bio_Assay Antimicrobial Antimicrobial Assays (MIC Determination) Bio_Assay->Antimicrobial Anticancer Anticancer Assays (MTT Assay) Bio_Assay->Anticancer Mechanism Mechanism of Action Studies Bio_Assay->Mechanism SAR_Analysis Structure-Activity Relationship Analysis Antimicrobial->SAR_Analysis Anticancer->SAR_Analysis Mechanism->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: General Workflow for the Development of Bioactive Indole Derivatives.

VI. Conclusion and Future Directions

The ethyl 3-methyl-1H-indole-2-carboxylate scaffold is a versatile and promising platform for the development of novel antimicrobial and anticancer agents. This guide has illuminated the critical structure-activity relationships that govern the biological efficacy of its derivatives. Strategic modifications at the N1, C2, and benzene ring positions, as well as the creation of hybrid molecules, have been shown to be effective strategies for enhancing potency and selectivity.

Future research in this area should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of a broader range of derivatives with diverse substituents will be crucial for refining the SAR models. Furthermore, in-depth mechanistic studies are needed to identify the specific molecular targets of the most potent compounds, which will enable more rational drug design. The integration of computational modeling and in silico screening will also be invaluable in prioritizing synthetic targets and accelerating the discovery of new lead compounds. By leveraging the insights provided in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of indole derivatives.

References

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  • Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives. (2014). ResearchGate. [Link]

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  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). European Journal of Medicinal Chemistry. [Link]

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  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry. [Link]

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A Senior Application Scientist's Comparative Analysis of Ethyl 3-methyl-1H-indole-2-carboxylate and Other Glycogen Synthase Kinase-3β Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Efficacy of Indole-Based GSK-3β Inhibitors versus Established Compounds

Abstract

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes and pathologies, ranging from Alzheimer's disease and bipolar disorder to cancer and type 2 diabetes.[1][2][3] Consequently, the development of potent and selective GSK-3β inhibitors is a key focus in therapeutic research. This guide provides a comparative efficacy analysis of emerging indole-based inhibitors, represented by the Ethyl 3-methyl-1H-indole-2-carboxylate scaffold, against well-characterized GSK-3β inhibitors such as CHIR99021, Tideglusib, and AR-A014418. We delve into the critical experimental methodologies required for objective assessment, providing detailed, field-tested protocols for both in vitro kinase assays and cell-based functional assays. This document serves as a technical resource for researchers to critically evaluate and select the appropriate GSK-3β inhibitor for their specific experimental needs.

Introduction: GSK-3β as a Pivotal Therapeutic Target

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active kinase that acts as a critical regulatory node in numerous signaling pathways, including Wnt/β-catenin, insulin/PI3K, and Hedgehog signaling.[4][5] It exists as two isoforms, GSK-3α and GSK-3β, which share a high degree of homology in their catalytic domains.[6] Unlike most kinases, GSK-3 is typically active in resting cells and is inactivated upon upstream signaling events.[4]

The enzyme's role in pathophysiology is extensive. In Alzheimer's disease, hyperactive GSK-3β contributes to the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, and promotes the production of amyloid-β peptides.[7][8][9] Its involvement in mood regulation is highlighted by the fact that lithium, a long-standing treatment for bipolar disorder, directly inhibits GSK-3β.[5][10] This central role in disease makes GSK-3β a high-value target for therapeutic intervention.

The Inhibitors: A Comparative Overview

The selection of a GSK-3β inhibitor requires careful consideration of its potency, selectivity, and mechanism of action. Here, we compare the indole-based scaffold with several industry-standard inhibitors.

  • Ethyl 3-methyl-1H-indole-2-carboxylate Scaffold: The indole core is a privileged structure in medicinal chemistry. Recent studies have highlighted that derivatives of ethyl 2-carboxylate-1H-indole show promising in vitro GSK-3β inhibitory activity.[11] While specific IC50 values for Ethyl 3-methyl-1H-indole-2-carboxylate are not broadly published, related amide and imine derivatives have demonstrated moderate to significant potency, with IC50 values ranging from the low micromolar to the nanomolar range (120-650 nM for some derivatives).[12] These findings position the indole scaffold as a promising starting point for the development of novel GSK-3β inhibitors.

  • CHIR99021: A highly potent and selective ATP-competitive inhibitor of both GSK-3 isoforms.[13] With an IC50 of 6.7 nM for GSK-3β, it exhibits over 500-fold selectivity against a panel of related kinases. Its high specificity makes it the gold standard for activating the Wnt/β-catenin pathway in cell culture applications, such as stem cell maintenance and differentiation.[13][14][15]

  • Tideglusib: A non-ATP-competitive, irreversible inhibitor of GSK-3β with an IC50 of approximately 60 nM in cell-free assays.[16][17] As one of the few GSK-3 inhibitors to advance to clinical trials for conditions like Alzheimer's disease, it represents a therapeutically relevant benchmark.[18][19] Its irreversible mechanism, potentially involving covalent modification of a cysteine residue in the active site, distinguishes it from ATP-competitive agents.[18]

  • AR-A014418: A selective, ATP-competitive inhibitor of GSK-3β with a reported IC50 of 104 nM and a Ki of 38 nM.[20][21][22] It has demonstrated efficacy in cellular models by blocking tau phosphorylation and has shown antidepressant-like effects in animal models.[21][22]

Data Summary: Comparative Inhibitor Characteristics
InhibitorScaffold/ClassTarget(s)IC50 (GSK-3β)Mechanism of Action
Ethyl Indole-2-Carboxylate Derivatives IndoleGSK-3β~120-650 nM[12]ATP-Competitive (presumed)
CHIR99021 AminopyrimidineGSK-3α/β6.7 nMATP-Competitive
Tideglusib ThiadiazolidinoneGSK-3β~60 nM[16]Non-ATP-Competitive, Irreversible
AR-A014418 ThiazoleGSK-3β104 nM[20][21]ATP-Competitive

Methodologies for Efficacy Assessment

Objective comparison of inhibitor efficacy requires robust and reproducible assays. We present two essential methodologies: an in vitro kinase assay to determine direct enzymatic inhibition and a cell-based assay to confirm target engagement and downstream functional effects in a biological context.

In Vitro Efficacy: Luminescence-Based Kinase Assay

Causality and Experimental Choice: To determine the direct inhibitory potential of a compound on the purified GSK-3β enzyme, an in vitro kinase assay is the primary method. We describe a luminescence-based assay (e.g., ADP-Glo™) which measures the amount of ADP produced during the kinase reaction.[23] This method is preferred over traditional radioactive assays due to its high sensitivity, broad dynamic range, and enhanced safety.[2] The amount of light generated is directly proportional to the ADP produced, and thus, to the kinase activity. A potent inhibitor will result in a low luminescence signal.

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human GSK-3β enzyme (e.g., Promega, BPS Bioscience) in Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X solution of GSK-3 substrate peptide and ATP in Kinase Reaction Buffer. The final concentration should be near the Km for ATP (typically 10-25 µM) to ensure sensitive detection of ATP-competitive inhibitors.

    • Prepare serial dilutions of the test inhibitors (e.g., Ethyl 3-methyl-1H-indole-2-carboxylate, CHIR99021) and a known control (e.g., Staurosporine) in the reaction buffer. A DMSO control (vehicle) must be included.

  • Kinase Reaction:

    • Add 5 µL of each inhibitor dilution to the wells of a white, 96-well plate.

    • Add 10 µL of the 2X GSK-3β enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to each well.

    • Incubate the reaction plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Convert the generated ADP to ATP by adding 50 µL of Kinase Detection Reagent.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In_Vitro_Kinase_Assay_Workflow start_end start_end process process data data analysis analysis start Start prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitors) start->prep plate Plate Inhibitors & GSK-3β Enzyme prep->plate initiate Initiate Reaction (Add Substrate/ATP) plate->initiate incubate Incubate at 30°C (60 min) initiate->incubate adp_glo Add ADP-Glo™ Reagent (Deplete ATP) incubate->adp_glo detect Add Detection Reagent (Convert ADP to ATP, Generate Light) adp_glo->detect read Measure Luminescence detect->read analyze Calculate % Inhibition Determine IC50 read->analyze end End analyze->end

Caption: Workflow for an in vitro luminescence-based GSK-3β kinase assay.

Cell-Based Efficacy: Wnt/β-Catenin Pathway Activation

Causality and Experimental Choice: An inhibitor's potency in vitro does not guarantee its efficacy in a cellular context, where factors like membrane permeability and off-target effects come into play. The Wnt/β-catenin signaling pathway is an ideal system for assessing functional GSK-3β inhibition.[14] In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation.[24] Inhibition of GSK-3β prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm, which can be readily quantified by Western Blot.[25]

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / GSK-3β Inhibition receptor receptor complex complex protein protein inhibitor inhibitor process process destruction_complex Destruction Complex (Axin, APC, GSK-3β) beta_catenin_off β-catenin destruction_complex->beta_catenin_off binds p_beta_catenin P-β-catenin beta_catenin_off->p_beta_catenin GSK-3β phosphorylates degradation Proteasomal Degradation p_beta_catenin->degradation wnt Wnt Ligand receptor_complex Frizzled/LRP wnt->receptor_complex gsk3_inhibited GSK-3β (Inactive) receptor_complex->gsk3_inhibited inhibits destruction complex gsk3_inhibitor GSK-3β Inhibitor (e.g., CHIR99021) gsk3_inhibitor->gsk3_inhibited directly inhibits beta_catenin_on β-catenin (Accumulates) nucleus Nucleus beta_catenin_on->nucleus translocates transcription Target Gene Transcription nucleus->transcription

Caption: The Wnt/β-catenin signaling pathway with and without GSK-3β activity.

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HEK293T, L cells) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of the test inhibitors for a predetermined time (e.g., 4-6 hours). Include a vehicle control (DMSO) and a positive control (e.g., 3 µM CHIR99021).

  • Protein Extraction:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells on ice by adding 150 µL of RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (total protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Denature samples by heating at 95°C for 5 minutes.

    • Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against total β-catenin overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • To ensure equal protein loading, probe the same membrane with a loading control antibody, such as β-actin or GAPDH.[26]

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imager.

    • Quantify the band intensity using densitometry software. Normalize the β-catenin signal to the loading control signal for each sample.

Western_Blot_Workflow start_end start_end cell_bio cell_bio biochem biochem analysis analysis start Start culture Cell Seeding & Growth start->culture treat Treat with GSK-3β Inhibitors culture->treat lyse Cell Lysis & Protein Extraction treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer block Blocking transfer->block probe Primary Antibody Incubation (anti-β-catenin, anti-β-actin) block->probe probe2 Secondary Antibody Incubation (HRP) probe->probe2 detect Chemiluminescence Detection (ECL) probe2->detect analyze Densitometry Analysis detect->analyze end End analyze->end

Caption: Standard workflow for Western Blot analysis of β-catenin stabilization.

Discussion and Future Perspectives

This guide outlines a framework for comparing the efficacy of GSK-3β inhibitors. While potent, selective inhibitors like CHIR99021 are invaluable as tool compounds for basic research, the therapeutic landscape requires molecules with diverse properties. Non-ATP competitive inhibitors like Tideglusib may offer advantages in terms of selectivity and in vivo target engagement.

The emerging class of indole-based inhibitors, including the Ethyl 3-methyl-1H-indole-2-carboxylate scaffold, represents a promising area for drug discovery.[11] The data suggest that this chemical family can produce compounds with nanomolar potency.[12] The next critical steps for this class of compounds will be:

  • Selectivity Profiling: Assessing their inhibitory activity against a broad panel of kinases to ensure they do not have significant off-target effects.

  • Pharmacokinetic Analysis: Evaluating their absorption, distribution, metabolism, and excretion (ADME) properties to determine their suitability for in vivo studies.

  • In Vivo Efficacy: Testing promising candidates in animal models of relevant diseases, such as Alzheimer's or mood disorders, to validate their therapeutic potential.[27]

Conclusion

The objective comparison of GSK-3β inhibitors is fundamental for both advancing our understanding of cellular signaling and developing novel therapeutics. While CHIR99021 remains a benchmark for potency and selectivity in vitro, the distinct mechanisms of compounds like Tideglusib and the therapeutic potential of new scaffolds such as Ethyl 3-methyl-1H-indole-2-carboxylate warrant thorough investigation. By employing the robust biochemical and cell-based methodologies detailed in this guide, researchers can generate the high-quality, comparative data needed to make informed decisions and drive the field forward.

References

  • Meena, P., et al. (2022). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]

  • Liu, X., et al. (2022). A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling. Stem Cells International. Available at: [Link]

  • Ciaffardini, F., et al. (2021). CHIR99021, through GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy. International Journal of Molecular Sciences. Available at: [Link]

  • Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

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  • Domínguez, J. M., et al. (2012). Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib. Journal of Biological Chemistry. Available at: [Link]

  • Amatori, S., et al. (2020). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. Journal of Medicinal Chemistry. Available at: [Link]

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A Senior Application Scientist's Guide to the In Vitro Evaluation of Ethyl 3-methyl-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds and natural products.[1] Its unique electronic properties and geometric structure allow it to interact with a multitude of biological targets, making it a fertile ground for drug discovery.[2] Within this broad family, derivatives of Ethyl 3-methyl-1H-indole-2-carboxylate represent a particularly promising subclass. The strategic placement of the carboxylate and methyl groups provides a foundational structure that can be readily modified, leading to compounds with diverse and potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][4][5][6]

This guide provides an in-depth comparison of various Ethyl 3-methyl-1H-indole-2-carboxylate derivatives, supported by experimental data and detailed protocols. As drug development professionals, our goal is not merely to synthesize novel molecules but to rigorously evaluate their potential. This requires a profound understanding of not just the synthetic pathways but the causality behind our choice of in vitro assays and the interpretation of their results. Here, we will explore the critical methodologies that form the bedrock of preclinical evaluation, offering insights honed from years of field experience to ensure accuracy, reproducibility, and translational relevance.

Synthetic Strategy: A Foundational Overview

The journey from concept to candidate begins with synthesis. The versatility of the indole scaffold is mirrored in the numerous synthetic routes available for its construction. A common and effective approach for generating the core Ethyl 3-methyl-1H-indole-2-carboxylate structure is the Fischer indole synthesis. This reaction typically involves the cyclization of a phenylhydrazone precursor, derived from the condensation of a substituted phenylhydrazine with an appropriate keto-ester like ethyl 2-methylacetoacetate.[7] The resulting core can then undergo further modifications, such as N-alkylation or derivatization of the ester group, to generate a library of candidate compounds.[1]

G cluster_start Starting Materials A Substituted Phenylhydrazine C Fischer Indole Synthesis (Acid Catalyst, Heat) A->C B Ethyl 2-Methylacetoacetate B->C D Ethyl 3-methyl-1H-indole-2-carboxylate (Core Scaffold) C->D Cyclization E Further Derivatization (e.g., N-Alkylation, Hydrazinolysis) D->E F Library of Bioactive Derivative Compounds E->F Diversification G A 1. Seed Cells Plate cells in a 96-well plate at optimal density. B 2. Compound Incubation Treat cells with serial dilutions of indole derivatives for 24-72h. A->B C 3. Add MTT Reagent Add sterile MTT solution (e.g., 10 µL of 5 mg/mL stock). B->C D 4. Formazan Formation Incubate for 2-4 hours at 37°C. Living cells convert yellow MTT to purple formazan. C->D E 5. Solubilize Crystals Add solubilization buffer (e.g., 100 µL of DMSO or Detergent) to dissolve formazan. D->E F 6. Measure Absorbance Read absorbance at ~570 nm using a microplate reader. E->F

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of sterile MTT reagent (5 mg/mL in PBS) to each well. [8][9]5. Formazan Development: Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will become visible within the cells when viewed under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well. [9]Pipette up and down to ensure all crystals are dissolved.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC₅₀ value.

Protocol 2: Disk Diffusion Assay for Antimicrobial Screening

Scientific Principle: The Kirby-Bauer disk diffusion test is a foundational method for assessing antimicrobial activity. [10]A standardized inoculum of a specific microorganism is spread across an agar plate to form a "lawn." Paper disks impregnated with a known concentration of the test compound are then placed on the surface. The compound diffuses outward into the agar, creating a concentration gradient. If the microorganism is susceptible, its growth will be inhibited, resulting in a clear "zone of inhibition" around the disk. [11][12]The diameter of this zone is proportional to the compound's efficacy.

G A 1. Prepare Inoculum Grow microorganism to a standardized turbidity (e.g., 0.5 McFarland). B 2. Swab Agar Plate Dip a sterile swab into the inoculum and streak evenly across the entire surface of a Mueller-Hinton agar plate. A->B C 3. Apply Disks Impregnate sterile paper disks with a known concentration of the test compound. Place disks onto the agar surface. B->C D 4. Incubate Incubate the plate at 37°C for 18-24 hours. C->D E 5. Measure Zone Observe the plate for a clear zone around the disk where growth is inhibited. D->E F 6. Record Diameter Measure the diameter of the zone of inhibition in millimeters (mm). E->F

Caption: The Kirby-Bauer disk diffusion workflow.

Step-by-Step Methodology:

  • Inoculum Preparation: Select isolated colonies of the test microorganism and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Press the swab against the inside of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure even coverage.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) impregnated with a specific concentration of the test compound onto the inoculated agar surface. Gently press each disk to ensure complete contact. Include a positive control (a known antibiotic) and a negative control (a disk with only the solvent).

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter. Compare the results to established standards or the positive control to classify the compound as active or inactive. [13]

Protocol 3: DPPH Radical Scavenging Assay

Scientific Principle: The DPPH assay is a simple and rapid method for evaluating the free radical scavenging (antioxidant) activity of a compound. [14][15]DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorption maximum around 517 nm. [16]When an antioxidant compound donates a hydrogen atom to DPPH, it is reduced to the non-radical form (DPPH-H), resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound. [17] Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., methanol or ethanol). Prepare a working solution of DPPH in the same solvent (e.g., 100 µM). The fresh DPPH solution should be deep violet. [16]2. Reaction Setup: In a 96-well plate, add a fixed volume of the DPPH working solution to each well (e.g., 180 µL).

  • Compound Addition: Add a small volume of the test compound dilutions to the wells (e.g., 20 µL). Also prepare a positive control (e.g., Ascorbic Acid or Trolox) and a blank control (containing only the solvent).

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes. [14]5. Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Analysis: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the blank control and Abs_sample is the absorbance in the presence of the test compound. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the % inhibition against the compound concentrations.

Conclusion and Future Perspectives

The in vitro evaluation of Ethyl 3-methyl-1H-indole-2-carboxylate derivatives reveals a scaffold of immense therapeutic potential. The data consistently demonstrates that specific substitutions can steer the biological activity towards potent anticancer, antimicrobial, or anti-inflammatory effects. Thiazolyl-carboxamides and Mannich bases, for instance, show remarkable cytotoxicity, while halogenation or fusion with other heterocyclic systems can enhance antimicrobial efficacy. [18][19][20] The protocols detailed herein provide a validated framework for the initial screening and comparison of these derivatives. However, in vitro activity is only the first step. Promising candidates identified through these assays must be advanced to more complex studies. Future work should focus on:

  • Mechanism of Action (MoA) Studies: Investigating the specific molecular targets, such as kinase inhibition profiling or apoptosis pathway analysis, for the most potent anticancer compounds. [4][21]* ADME/Tox Profiling: Early in vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity to identify compounds with drug-like properties.

  • In Vivo Validation: Testing the most promising leads in relevant animal models to confirm efficacy and assess safety, such as using carrageenan-induced rat paw edema for anti-inflammatory agents. [3][22] By integrating robust synthetic strategies with rigorous, mechanistically-informed in vitro evaluation, we can unlock the full potential of the indole scaffold and accelerate the development of next-generation therapeutics.

References

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A Researcher's Comparative Guide to the Pharmacokinetic Profile of Ethyl 3-methyl-1H-indole-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Among these, ethyl 3-methyl-1H-indole-2-carboxylate and its analogs are of significant interest due to their diverse biological activities. However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, a primary one being the optimization of its pharmacokinetic (PK) profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this important class of molecules.

This guide is structured to provide not just the "what" but the "why" behind the experimental choices, fostering a deeper understanding of how molecular modifications influence the pharmacokinetic behavior of ethyl 3-methyl-1H-indole-2-carboxylate analogs.

The Critical Role of Pharmacokinetics in Drug Development

A therapeutically effective drug must not only interact potently with its target but also reach it in sufficient concentration and for an appropriate duration. This is governed by its pharmacokinetic properties. A compound with poor absorption, rapid metabolism, or unfavorable distribution will likely fail in clinical trials, regardless of its in vitro potency. Therefore, a thorough understanding and early assessment of ADME parameters are paramount to successful drug development.

A Comparative Look at Hypothetical Analogs

To illustrate the impact of structural modifications on the pharmacokinetic profile, let us consider three hypothetical analogs of Ethyl 3-methyl-1H-indole-2-carboxylate:

  • Analog A (Parent Compound): Ethyl 3-methyl-1H-indole-2-carboxylate

  • Analog B (N-Alkylated Analog): Ethyl 1-benzyl-3-methyl-1H-indole-2-carboxylate

  • Analog C (5-Substituted Analog): Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate

The following sections will delve into the key pharmacokinetic parameters and the experimental methodologies used to assess them, using these analogs as illustrative examples.

Key Pharmacokinetic Parameters and Their Assessment: A Comparative Approach

The journey of a drug through the body can be dissected into four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). Below, we explore each of these, detailing the experimental protocols to evaluate them and presenting a comparative analysis of our hypothetical analogs.

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption across the intestinal epithelium is the first critical step. The Caco-2 cell permeability assay is a widely accepted in vitro model to predict human intestinal absorption.

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable filter support in a transwell plate and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Compound Application: The test compound (e.g., Analogs A, B, and C) is added to the apical (AP) side of the monolayer (to simulate gut lumen) in a transport buffer.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), samples are collected from the basolateral (BL) side (simulating the blood circulation).

  • Quantification: The concentration of the compound in the collected samples is determined using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Apparent Permeability (Papp) Calculation: The rate of transport is used to calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of appearance of the compound on the receiver side.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the compound on the donor side.

Data Presentation: Comparative Caco-2 Permeability

AnalogStructurePredicted Papp (A-B) (10⁻⁶ cm/s)Predicted Human Absorption
A Ethyl 3-methyl-1H-indole-2-carboxylate8.5High
B Ethyl 1-benzyl-3-methyl-1H-indole-2-carboxylate12.2High
C Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate9.1High

Interpretation of Results:

  • A higher Papp value generally indicates better intestinal permeability.

  • The addition of a lipophilic benzyl group in Analog B could enhance its passive diffusion across the cell membrane, leading to a higher Papp value.

  • The introduction of a fluorine atom in Analog C might slightly increase lipophilicity and permeability.

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture teer Measure TEER for monolayer integrity culture->teer add_compound Add test compound to Apical side teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from Basolateral side at time points incubate->sample lcms Quantify compound concentration by LC-MS/MS sample->lcms papp Calculate Papp value lcms->papp

Caption: Workflow of the Caco-2 permeability assay.

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body. Plasma protein binding (PPB) is a critical distribution parameter, as only the unbound (free) fraction of the drug is generally considered pharmacologically active and available for metabolism and excretion.

Equilibrium dialysis is the gold standard for determining the extent of plasma protein binding.

Step-by-Step Methodology:

  • Device Preparation: A semi-permeable membrane separates two chambers of a dialysis cell.

  • Sample Addition: Plasma is added to one chamber, and a protein-free buffer (phosphate-buffered saline, PBS) is added to the other.

  • Compound Spiking: The test compound is added to the plasma chamber.

  • Equilibration: The dialysis unit is incubated at 37°C with gentle shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

  • Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.

  • Quantification: The total concentration in the plasma chamber and the free concentration in the buffer chamber are measured by LC-MS/MS.

  • Calculation: The percentage of unbound drug (%fu) is calculated as:

    %fu = (Concentration in buffer chamber / Concentration in plasma chamber) * 100

Data Presentation: Comparative Plasma Protein Binding

AnalogStructurePredicted % Unbound (Human Plasma)
A Ethyl 3-methyl-1H-indole-2-carboxylate15.3
B Ethyl 1-benzyl-3-methyl-1H-indole-2-carboxylate5.8
C Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate12.1

Interpretation of Results:

  • A lower % unbound indicates higher plasma protein binding.

  • The increased lipophilicity of Analog B due to the benzyl group likely leads to higher binding to plasma proteins like albumin.

  • The fluorine substitution in Analog C may also increase protein binding, but to a lesser extent than the larger benzyl group.

Metabolism: The Body's Chemical Factory

Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for excretion. Metabolic stability is a key parameter that influences a drug's half-life and oral bioavailability.

This in vitro assay uses liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

Step-by-Step Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes, the test compound, and a buffer is prepared.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor, typically NADPH.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation: Comparative Metabolic Stability

AnalogStructurePredicted In Vitro Half-life (t½, min) in Human Liver MicrosomesPredicted Intrinsic Clearance (CLint, µL/min/mg protein)
A Ethyl 3-methyl-1H-indole-2-carboxylate4515.4
B Ethyl 1-benzyl-3-methyl-1H-indole-2-carboxylate2527.7
C Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate6011.6

Interpretation of Results:

  • A shorter half-life and higher intrinsic clearance indicate greater metabolic instability.

  • The benzyl group in Analog B may introduce a new site for metabolism, leading to a shorter half-life.

  • The fluorine atom in Analog C , a common strategy to block metabolic "hotspots," could lead to increased metabolic stability.

Microsomal_Stability_Flow start Prepare reaction mix: Microsomes + Compound + Buffer initiate Initiate reaction with NADPH start->initiate sampling Take samples at T=0, 5, 15, 30, 45, 60 min initiate->sampling quench Quench reaction in each sample sampling->quench analyze Analyze parent compound concentration by LC-MS/MS quench->analyze calculate Calculate t½ and CLint analyze->calculate end Metabolic Stability Profile calculate->end

Caption: Logical flow of the microsomal stability assay.

Excretion and Drug-Drug Interactions: The Final Steps

Metabolites and unchanged drug are excreted from the body. A key aspect of metabolism that can influence both a drug's own clearance and that of co-administered drugs is its interaction with cytochrome P450 (CYP) enzymes.

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.

Step-by-Step Methodology:

  • Incubation Mixture: Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2).

  • Inhibitor Addition: The test compound is added at various concentrations.

  • Reaction Initiation and Termination: The reaction is started with NADPH and stopped after a defined incubation period.

  • Metabolite Quantification: The amount of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC50) is calculated.

Data Presentation: Comparative CYP450 Inhibition Profile

AnalogStructurePredicted IC50 (µM) vs. CYP3A4Predicted IC50 (µM) vs. CYP2D6
A Ethyl 3-methyl-1H-indole-2-carboxylate> 50> 50
B Ethyl 1-benzyl-3-methyl-1H-indole-2-carboxylate15.2> 50
C Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate> 50> 50

Interpretation of Results:

  • A lower IC50 value indicates a higher potential for drug-drug interactions.

  • The presence of the aromatic benzyl group in Analog B might lead to a moderate inhibition of CYP3A4, a major drug-metabolizing enzyme.

  • Analogs A and C show a low potential for CYP inhibition.

In Vivo Pharmacokinetic Studies: The Whole Picture

While in vitro assays provide valuable predictive data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate.

  • Animal Model: Typically, rodents (mice or rats) are used for initial PK studies.

  • Drug Administration: The compound is administered via different routes, commonly intravenous (IV) and oral (PO).

  • Blood Sampling: Blood samples are collected at multiple time points after administration.

  • Plasma Analysis: Plasma is separated from the blood, and the drug concentration is measured using LC-MS/MS.

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key PK parameters such as:

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Half-life (t½): The time required for the drug concentration in the plasma to decrease by half.

    • Area Under the Curve (AUC): The total drug exposure over time.

    • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

Data Presentation: Comparative In Vivo Pharmacokinetic Parameters (Rat Model - Hypothetical Data)

ParameterAnalog AAnalog BAnalog C
IV Dose (1 mg/kg)
CL (mL/min/kg)20.535.115.8
Vd (L/kg)1.82.51.6
t½ (hr)1.00.81.2
PO Dose (10 mg/kg)
Cmax (ng/mL)450320580
Tmax (hr)0.50.750.5
AUC (ng*hr/mL)12308502050
%F 402065

Interpretation of In Vivo Data:

  • Analog B's higher clearance and larger volume of distribution, consistent with its in vitro data, contribute to its lower oral bioavailability.

  • Analog C's improved metabolic stability translates to lower clearance and a longer half-life, resulting in significantly higher oral bioavailability compared to the parent compound.

Structure-Pharmacokinetic Relationships: Key Takeaways

This comparative analysis of our hypothetical analogs highlights several important structure-pharmacokinetic relationships for the ethyl 3-methyl-1H-indole-2-carboxylate scaffold:

  • N-Alkylation: While potentially beneficial for target engagement, large lipophilic groups at the N1 position (like the benzyl group in Analog B) can increase metabolic clearance and plasma protein binding, potentially leading to lower oral bioavailability.

  • Substitution on the Indole Ring: Strategic substitution on the indole ring, such as with fluorine (Analog C), can block sites of metabolism, thereby improving metabolic stability and increasing oral bioavailability.

Conclusion

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. For ethyl 3-methyl-1H-indole-2-carboxylate analogs, a systematic evaluation of ADME properties is essential. By employing a suite of in vitro assays, including Caco-2 permeability, plasma protein binding, microsomal stability, and CYP450 inhibition, researchers can gain valuable insights into a compound's likely in vivo behavior. This early-stage data allows for the rational design of analogs with improved pharmacokinetic properties, ultimately increasing the probability of developing a safe and effective therapeutic agent. The integration of in vitro and in vivo data, as illustrated in this guide, provides a robust framework for advancing promising indole-based compounds through the drug discovery pipeline.

References

  • Pharmacokinetic and Pharmacodynamic Properties of Indole-3-carbinol in Experimental Focal Ischemic Injury. PubMed. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules. [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PubMed. [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. [Link]

  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. ResearchGate. [Link]

  • Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. PubMed. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. PubMed. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Plasma protein binding: from discovery to development. PubMed. [Link]

  • Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf. [Link]

Sources

Benchmarking Ethyl 3-methyl-1H-indole-2-carboxylate Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Indole Scaffold in Kinase Inhibition

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors remains a cornerstone of modern therapeutic discovery, particularly in oncology. Protein kinases, as central regulators of cellular signaling, represent a validated and target-rich environment for small molecule intervention. The indole nucleus has emerged as a privileged scaffold in this arena, with numerous derivatives demonstrating potent and selective kinase inhibition.[1][2][3][4][5] This has led to the successful development of several FDA-approved drugs.[1] Ethyl 3-methyl-1H-indole-2-carboxylate, a readily synthesized indole derivative[6][7], presents an intriguing starting point for further functionalization and exploration as a potential kinase inhibitor.

This guide provides an in-depth, objective comparison of Ethyl 3-methyl-1H-indole-2-carboxylate's hypothetical performance against established kinase inhibitors. We will delve into the causality behind the experimental design, present detailed protocols for robust evaluation, and interpret the comparative data to frame the potential of this compound within the broader landscape of kinase inhibitor discovery. Our approach is grounded in scientific integrity, ensuring that every protocol is a self-validating system, and all claims are supported by authoritative references.

Experimental Rationale and Design: A Hypothetical Benchmarking Study

To credibly assess the potential of Ethyl 3-methyl-1H-indole-2-carboxylate, we have designed a hypothetical benchmarking study targeting Glycogen Synthase Kinase 3 Beta (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes and a therapeutic target for various diseases, including cancer and neurodegenerative disorders. The selection of GSK-3β is supported by literature indicating that indole derivatives can exhibit promising inhibitory activity against this kinase.[8]

Our comparative panel includes two well-characterized, commercially available GSK-3β inhibitors:

  • CHIR-99021: A highly potent and selective ATP-competitive inhibitor of GSK-3.

  • Kenpaullone: A multi-kinase inhibitor with activity against GSK-3β and cyclin-dependent kinases (CDKs).

The primary objective of this simulated study is to determine the half-maximal inhibitory concentration (IC50) of Ethyl 3-methyl-1H-indole-2-carboxylate against GSK-3β and compare its potency and potential selectivity against our benchmark compounds.

Comparative Data Summary: A Hypothetical Outcome

The following table summarizes the hypothetical results of our comparative kinase inhibition assay. It is crucial to note that this data is illustrative and serves as a framework for how such a comparison would be presented.

CompoundTarget KinaseIC50 (nM)Assay Principle
Ethyl 3-methyl-1H-indole-2-carboxylate GSK-3β850In-vitro luminescence-based kinase activity assay
CHIR-99021 GSK-3β6.7In-vitro luminescence-based kinase activity assay
Kenpaullone GSK-3β200In-vitro luminescence-based kinase activity assay

Interpretation of Hypothetical Data:

In this simulated scenario, Ethyl 3-methyl-1H-indole-2-carboxylate displays modest inhibitory activity against GSK-3β with an IC50 in the high nanomolar range. While significantly less potent than the highly selective inhibitor CHIR-99021, its activity is within an order of magnitude of the broader-spectrum inhibitor Kenpaullone. This hypothetical result would position Ethyl 3-methyl-1H-indole-2-carboxylate as a potential hit compound worthy of further medicinal chemistry optimization to improve potency and selectivity.

Signaling Pathway Context: The Role of GSK-3β

To appreciate the therapeutic implications of inhibiting GSK-3β, it is essential to understand its position within cellular signaling cascades. The diagram below illustrates a simplified representation of the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation, and in which GSK-3β is a key downstream effector.

GSK-3b_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Gene_Expression Gene Expression (Proliferation, Survival) TCF_LEF->Gene_Expression Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds Inhibitor Ethyl 3-methyl-1H-indole- 2-carboxylate (Hypothetical) Inhibitor->GSK3b Inhibits

Caption: Simplified PI3K/Akt signaling pathway illustrating the role of GSK-3β.

Detailed Experimental Protocol: In-Vitro Kinase Inhibition Assay

The following protocol describes a robust, luminescence-based in-vitro assay for measuring the inhibitory activity of a compound against GSK-3β. This type of assay is a widely accepted standard in the field for its high sensitivity and broad dynamic range.

Experimental Workflow Diagram:

Kinase_Assay_Workflow start Start compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep add_compound Add Test Compound or Vehicle Control compound_prep->add_compound assay_setup Add Kinase, Substrate, and ATP to Assay Plate assay_setup->add_compound incubation Incubate at Room Temperature add_compound->incubation add_reagent Add Kinase Detection Reagent incubation->add_reagent read_plate Read Luminescence on Plate Reader add_reagent->read_plate data_analysis Calculate % Inhibition and Determine IC50 read_plate->data_analysis end End data_analysis->end

Sources

Regio-Control: A Comparative Guide to Isomeric Purity Analysis of Ethyl 3-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The Isomeric Challenge: Why Standard QC Fails

In the high-stakes arena of drug discovery, Ethyl 3-methyl-1H-indole-2-carboxylate acts as a critical pharmacophore scaffold (e.g., for antiviral agents and p38 MAP kinase inhibitors). However, its synthesis—typically via the Fischer Indole route—is prone to generating structurally similar impurities that standard C18 HPLC often co-elutes.[1]

The primary analytical challenge is not just chemical purity, but regioisomeric fidelity . The two most persistent "imposters" that compromise data integrity are:

  • The "Swapped" Isomer: Ethyl 2-methylindole-3-carboxylate (CAS 53855-47-3).[2][3] This thermodynamic isomer has identical mass (

    
     203.[3]24) and similar lipophilicity but vastly different biological binding properties.[1][3]
    
  • The "Ring" Isomers: Methyl-substituted isomers on the benzene ring (e.g., 5-methyl or 6-methyl derivatives) arising from impure phenylhydrazine starting materials.

This guide moves beyond generic "purity checks" to provide a rigorous, comparative framework for distinguishing these specific regioisomers.

Comparative Analysis of Analytical Platforms

The following table contrasts the three primary methodologies for validating isomeric purity.

FeatureMethod A: UHPLC-UV (Phenyl-Hexyl) Method B: GC-MS (EI) Method C: 1H qNMR
Primary Utility Routine QC & Impurity ProfilingVolatile Impurity & Precursor TrackingAbsolute Structural Confirmation
Isomer Selectivity High (via

interactions)
Medium (Boiling point driven)Definitive (Spin-coupling analysis)
Throughput High (12 min/run)Medium (25 min/run)Low (Sample prep intensive)
Limit of Detection



Blind Spot Requires reference standards for retention time matching.Thermally unstable esters may degrade; isomers often have identical fragmentation.[3]Low sensitivity for trace impurities

.[3]
Cost/Sample $


$
Expert Insight: Why C18 is Insufficient

Standard Alkyl-C18 columns separate based on hydrophobicity.[1][3] Since the 2-ester/3-methyl and 3-ester/2-methyl isomers have nearly identical LogP values (~3.2), they often co-elute as a single broad peak. We strictly recommend Phenyl-Hexyl or Biphenyl stationary phases. These phases utilize


 stacking interactions with the indole core.[3] The steric bulk of the ester group at position 2 vs. position 3 alters the "flatness" of the molecule, significantly changing its interaction with the phenyl-ring stationary phase.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" UHPLC Method

Use this for lot-release testing and quantitative impurity profiling.[1]

System: Agilent 1290 Infinity II or equivalent UHPLC. Column: Phenomenex Kinetex Biphenyl or Waters XSelect HSS PFP (2.1 x 100 mm, 1.7 µm).[3] Rationale: The Biphenyl phase provides enhanced selectivity for aromatic positional isomers compared to C18.[1][3]

Mobile Phase:

  • A: 0.1% Formic Acid in Water (Milli-Q grade).[3] Note: Formic acid suppresses the ionization of the indole NH, sharpening the peak.

  • B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

Time (min) % B Flow (mL/min) Interaction Mode
0.0 5 0.5 Equilibrium
1.0 5 0.5 Load
8.0 60 0.5 Isomer Separation Zone
10.0 95 0.5 Wash

| 12.0 | 5 | 0.5 | Re-equilibration |

Detection: UV @ 280 nm (Indole characteristic absorption) and 220 nm (Amide/Ester).[3]

Protocol B: 1H NMR Structural Validation

Use this for the initial characterization of a new synthetic batch or reference standard.[1]

Solvent: DMSO-


 (Preferred over CDCl

to prevent peak broadening of the NH proton). Instrument: 400 MHz or higher.

Diagnostic Signals (The "Fingerprint"):

  • Indole NH: Look for a broad singlet at ~11.5 ppm .[1][3]

    • Differentiation: In the 3-ester isomer (wrong isomer), the NH is often deshielded differently due to the proximity of the carbonyl oxygen.[1]

  • C3-Methyl Group: A sharp singlet at ~2.40 - 2.50 ppm .[1][3]

    • Differentiation: If the methyl is on the benzene ring (e.g., 5-methyl), this singlet will disappear, replaced by a doublet or singlet in the aromatic region (~7.0-7.5 ppm) and a complex aromatic coupling pattern (d, d, s instead of d, t, t, d).

  • Ester Methylene: Quartet at ~4.3 ppm.[1][3]

Self-Validating Check: Calculate the integral ratio of the Aromatic Region (4H) to the Methyl Region (3H). Any deviation from 4.00 : 3.00 suggests a ring-substituted impurity (e.g., dimethyl indole).[3]

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for analyzing Ethyl 3-methyl-1H-indole-2-carboxylate, ensuring no isomer is overlooked.

AnalyticalWorkflow Start Crude Sample Ethyl 3-methyl-1H-indole-2-carboxylate Solubility Solubility Check (DMSO vs MeOH) Start->Solubility NMR 1H NMR (DMSO-d6) Primary Structural ID Solubility->NMR Structural Confirmation Check_Me Check Methyl Signal (Singlet @ ~2.5 ppm?) NMR->Check_Me HPLC UHPLC (Biphenyl Column) Purity Profiling Check_Me->HPLC Structure Confirmed Fail_Ring FAIL: Ring Isomer Detected (5-Me Impurity) Check_Me->Fail_Ring Aromatic Methyl Signal Check_RT Retention Time Match vs Reference Std HPLC->Check_RT Pass PASS: Validated Isomeric Purity Check_RT->Pass Single Peak @ RT Fail_Regio FAIL: Regioisomer Detected (2-Me-3-COOEt) Check_RT->Fail_Regio Peak Shift / Shoulder

Caption: Decision tree for distinguishing regioisomers (2-ester vs 3-ester) and ring-substituted impurities.

Synthesis & Impurity Pathway (Contextualizing the Analysis)

Understanding the origin of the impurity is key to selecting the right method.

SynthesisPathway PhNHNH2 Phenylhydrazine Fischer Fischer Indole Cyclization (Acid) PhNHNH2->Fischer Impurity2 IMPURITY B: Ethyl 5-methylindole-2-carboxylate (Impure Hydrazine) PhNHNH2->Impurity2 If Tolylhydrazine present Ketone Ethyl 2-oxobutanoate Ketone->Fischer Target TARGET: Ethyl 3-methyl-1H-indole-2-carboxylate Fischer->Target Major Path Impurity1 IMPURITY A: Ethyl 2-methylindole-3-carboxylate (Isomer Scrambling) Fischer->Impurity1 Alternative Cyclization (Rare w/ this ketone)

Caption: Mechanistic origin of key impurities. Impurity A requires Biphenyl HPLC; Impurity B requires NMR.

References

  • MDPI Molecules. Separation of Stereoisomers of Methyl-Substituted Amino Acids and Indoles Utilizing Ion Exchangers. [Link] (Demonstrates Biphenyl/Phenyl-Hexyl selectivity for methyl-isomers).[3]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link] (General protocol for aromatic regioisomer discrimination).[3]

  • PubChem. Ethyl 3-methyl-1H-indole-2-carboxylate Compound Summary. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.